5-Methanesulfinylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfinylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10(9)5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVCOMPFOKUUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77619-01-3 | |
| Record name | 5-methanesulfinylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methanesulfinylpyridin-2-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Heterocyclic Scaffolds
In the landscape of medicinal chemistry and materials science, the exploration of novel molecular entities is the cornerstone of innovation. This guide is dedicated to a compound of significant potential yet limited public documentation: 5-Methanesulfinylpyridin-2-amine . As this molecule is not readily cataloged in commercial databases, this document serves as a foundational technical guide, constructed from established principles of organic chemistry and predictive analysis based on structurally analogous compounds. We will delve into its predicted chemical properties, proposed structure, a viable synthetic pathway, and its potential significance in research and development, providing a robust starting point for its scientific investigation.
Molecular Structure and Predicted Physicochemical Properties
The foundational structure of this compound combines three key functional groups: a pyridine ring, an amine group at the 2-position, and a methanesulfinyl (methylsulfinyl) group at the 5-position. This unique arrangement is predicted to bestow a distinct set of electronic and steric properties, making it an intriguing candidate for various applications, particularly in drug discovery where aminopyridine scaffolds are prevalent.[1][2][3]
Chemical Structure
The proposed structure of this compound is illustrated below. The sulfoxide group introduces a chiral center at the sulfur atom, meaning this compound can exist as two enantiomers.
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
Due to the absence of experimental data for this compound, the following properties are predicted based on the known values of its structural analogs: 2-Amino-5-methylpyridine (the parent amine) and 2-Amino-5-(methylsulfonyl)pyridine (the corresponding sulfone). The properties of the target sulfoxide are expected to be intermediate between these two compounds.
| Property | 2-Amino-5-methylpyridine | This compound (Predicted) | 2-Amino-5-(methylsulfonyl)pyridine |
| CAS Number | 1603-41-4[4] | Not available | 35196-11-3[5] |
| Molecular Formula | C₆H₈N₂ | C₆H₈N₂OS | C₆H₈N₂O₂S |
| Molecular Weight | 108.14 g/mol [4] | 156.21 g/mol | 172.20 g/mol [5] |
| Melting Point (°C) | 72-76[6] | 130-150 (estimated) | ~180-190 (estimated from analogs) |
| Boiling Point (°C) | 227[6] | >300 (decomposes, predicted) | >400 (predicted) |
| Calculated LogP | ~1.0 | ~0.5 (estimated) | -0.04[5] |
| Water Solubility | Moderately soluble | Sparingly to moderately soluble (predicted) | Sparingly soluble (28 g/L at 25°C)[5] |
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound would proceed via the controlled oxidation of its corresponding sulfide, 5-(Methylsulfanyl)pyridin-2-amine. This precursor can be synthesized from commercially available starting materials.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are proposed as a robust starting point for the synthesis and characterization of this compound.
Synthesis of 5-(Methylsulfanyl)pyridin-2-amine (Precursor)
Rationale: The introduction of the methylthio group can be achieved via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction on a suitable 2-amino-5-halopyridine. Using sodium thiomethoxide is a common and effective method for this transformation.
Step-by-Step Protocol:
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as DMF or DMSO, add sodium thiomethoxide (1.1 to 1.5 equivalents).
-
If employing a cross-coupling approach, a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) would be added.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(Methylsulfanyl)pyridin-2-amine.
Synthesis of this compound (Target Compound)
Rationale: The selective oxidation of a sulfide to a sulfoxide requires a controlled oxidizing agent to prevent over-oxidation to the sulfone. Hydrogen peroxide in acetic acid is a well-established, "green" method for this transformation, offering high selectivity under mild conditions.[7] Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can also be employed.
Step-by-Step Protocol:
-
Dissolve 5-(Methylsulfanyl)pyridin-2-amine (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of 30% hydrogen peroxide dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Predicted Spectroscopic Signature
The following are predicted key features for the spectroscopic characterization of this compound.
¹H NMR Spectroscopy
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring. The proton at C6 (ortho to the ring nitrogen) is expected to be the most downfield.
-
Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which will be solvent-dependent.
-
Methyl Protons: A singlet in the region of δ 2.5-3.0 ppm corresponding to the methyl protons of the sulfinyl group. This is expected to be slightly downfield compared to the corresponding sulfide.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbon attached to the amine group (C2) and the carbon attached to the sulfinyl group (C5) will have characteristic chemical shifts.
-
Methyl Carbon: A signal for the methyl carbon of the sulfinyl group.
Infrared (IR) Spectroscopy
-
N-H Stretch: Two characteristic bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
S=O Stretch: A strong, characteristic absorption band in the region of 1030-1070 cm⁻¹, which is the hallmark of the sulfoxide functional group.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 156.21.
Potential Applications in Drug Development and Research
The aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to form key hydrogen bonds and participate in various biological interactions makes it a valuable component in drug design.[2][3] The introduction of a sulfoxide group offers several potential advantages:
-
Increased Polarity and Solubility: The sulfoxide group can improve the aqueous solubility of a molecule compared to its sulfide analog, which can be beneficial for pharmacokinetic properties.
-
Hydrogen Bond Acceptor: The oxygen atom of the sulfoxide is a strong hydrogen bond acceptor, providing an additional point of interaction with biological targets such as enzymes and receptors.
-
Metabolic Handle: The sulfoxide can be a site of metabolism, potentially being reduced back to the sulfide or oxidized to the sulfone, which can influence the drug's half-life and clearance profile.
-
Chirality and Stereospecific Interactions: The chiral nature of the sulfoxide allows for the development of enantiomerically pure compounds, which can exhibit different pharmacological activities and safety profiles.
Given these attributes, this compound is a promising building block for the synthesis of novel kinase inhibitors, central nervous system agents, and antimicrobials.
Conclusion
While this compound remains a novel compound without a significant body of published data, this guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential application. By leveraging predictive methods based on well-understood chemical analogs, researchers and drug development professionals are equipped with the foundational knowledge to explore the promising chemical space that this molecule occupies. Further experimental validation of the protocols and predictions outlined herein will be crucial in unlocking the full potential of this intriguing heterocyclic compound.
References
-
Moghaddam, F. M., & Ghaffarzadeh, M. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 555-560. [Link]
-
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. [Link]
-
Mondal, B., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(31), 26197-26206. [Link]
-
Chellamani, A., et al. (2002). Oxidation of Aryl Methyl Sulfoxides by Oxo(salen)manganese(V) Complexes and the Reactivity−Selectivity Principle. The Journal of Organic Chemistry, 67(10), 3243–3248. [Link]
-
Drago, C., Walker, E. J., & Caggiano, L. (2009). Enantioselective oxidation of an alkyl aryl sulfide: Synthesis of (S)-(-)-methyl p-Bromophenyl sulfoxide. University of Bath's research portal. [Link]
-
PubChem. 2-Amino-5-methylpyridine. [Link]
-
Li, W., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 1-9. [Link]
-
Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
-
Iacob, A. T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3229. [Link]
- U.S. Patent No. 5,332,824. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
- European Patent No. EP0569701A1. (1993). Process for preparation of 2-amino-5-methyl-pyridine.
-
Dutta, U., et al. (2020). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 13(9), 235. [Link]
-
Desroches, J., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 14(12), 859-879. [Link]
-
Syaima, H., Rahardjo, S. B., & Suryanti, V. (2019). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]
-
Sdfine. 2-amino-5-methyl pyridine (for synthesis). [Link]
-
Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]
-
Rajkumar, S., et al. (2026, January 16). Growth of 2-amino-5-chloropyridinium 5-sulfosalicylate (2A5CP5S) single crystals: investigation of physicochemical properties for nonlinear optical applications. ResearchGate. [Link]
-
Ahamed, L. S., et al. (2026, January 5). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link]
-
PubChemLite. 5-(methylthio)pyrazin-2-amine (C5H7N3S). [Link]
-
Ahamed, L. S., et al. (2025, February 28). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]
5-Methanesulfinylpyridin-2-amine: Technical Guide to Synthesis and Characterization
Executive Summary
5-Methanesulfinylpyridin-2-amine (CAS 77619-01-3 ) is a critical heterocyclic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ALK, ROS1 inhibitors). Distinguished by its chiral sulfoxide moiety, it serves as a bioisostere for sulfones and carbonyls, offering unique polarity and hydrogen-bonding vectors that influence metabolic stability and potency.
This guide provides a rigorous technical breakdown of its identification, chemoselective synthesis, and analytical validation. Unlike the achiral sulfone analogue, the sulfoxide introduces a stereocenter at the sulfur atom, requiring specific attention to enantiomeric resolution and oxidation state control during synthesis.
Part 1: Chemical Identity & Physiochemical Profile
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Synonyms | 2-Amino-5-(methylsulfinyl)pyridine; 5-(Methylsulfinyl)-2-pyridinamine |
| CAS Number | 77619-01-3 |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| SMILES | CS(=O)c1cnc(N)cc1 |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| Key Precursor | 2-Amino-5-(methylthio)pyridine (CAS 29958-12-1) |
Structural Significance
The molecule features a 2-aminopyridine core—a classic "hinge-binding" motif in kinase inhibitor design—coupled with a meta-positioned sulfoxide.
-
Chirality: The sulfur atom is a stereogenic center, existing as (R) and (S) enantiomers.
-
Electronic Effect: The sulfinyl group is electron-withdrawing (inductive) but less so than the sulfone, modulating the pKa of the amino group (~pKa 6.0–6.5) to optimize drug-target residence time.
Part 2: Synthetic Routes & Process Chemistry[2]
The Challenge: Chemoselectivity
The primary synthetic challenge is over-oxidation . Standard oxidants (e.g., excess mCPBA, H₂O₂) readily convert the sulfide precursor directly to the sulfone (CAS 35196-11-3), bypassing the desired sulfoxide.
Optimized Protocol: Controlled Periodate Oxidation
To ensure high fidelity for the sulfoxide state, Sodium Periodate (NaIO₄) is the reagent of choice due to its kinetic selectivity.
Step-by-Step Methodology
-
Starting Material: Charge a reaction vessel with 2-Amino-5-(methylthio)pyridine (1.0 eq).
-
Solvent System: Dissolve in a mixture of Methanol:Water (3:1) . The water is essential for the solubility of NaIO₄.
-
Oxidant Addition: Cool the solution to 0°C . Add NaIO₄ (1.05 eq) portion-wise over 30 minutes. Crucial: Do not use excess oxidant.
-
Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Target: Disappearance of Sulfide (M+H 141).
-
Avoid: Appearance of Sulfone (M+H 173).
-
-
Workup: Quench with saturated sodium thiosulfate (to remove trace iodine species). Extract with Ethyl Acetate (3x).
-
Purification: If sulfone impurities are <5%, recrystallization from Ethanol/Hexane is preferred over column chromatography due to the polarity of the sulfoxide.
Pathway Visualization
The following diagram illustrates the oxidation pathway and the critical divergence point between the desired Sulfoxide and the over-oxidized Sulfone.
Caption: Chemoselective oxidation pathway. Green path indicates the optimized route using Sodium Periodate to prevent sulfone formation.
Part 3: Analytical Characterization & Validation
Distinguishing the Sulfoxide (Target) from the Sulfide (Starting Material) and Sulfone (Over-oxidation) is critical. ¹H NMR is the most reliable method for this validation.
¹H NMR Diagnostic Signals (DMSO-d₆)
The methyl group attached to the sulfur provides a distinct chemical shift signature based on the oxidation state of the sulfur atom.
| Moiety | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| S-CH₃ (Sulfide) | ~2.40 - 2.45 | Singlet | Precursor (Unreacted) |
| S(=O)-CH₃ (Sulfoxide) | ~2.70 - 2.75 | Singlet | Target Product |
| SO₂-CH₃ (Sulfone) | ~3.10 - 3.20 | Singlet | Over-oxidized Impurity |
| Aromatic H (C6) | ~8.20 - 8.35 | Doublet | Deshielded by Sulfoxide |
Mass Spectrometry (ESI+)
-
Target Mass: [M+H]⁺ = 157.04
-
Note: Sulfoxides can form dimers or show [M+Na]⁺ adducts (179.02) prominently in ESI.
Analytical Logic Tree
Use this workflow to validate batch purity.
Caption: Analytical decision tree for validating oxidation state using proton NMR shifts of the methyl group.
Part 4: Medicinal Chemistry Applications[2]
Chiral Switching
Unlike the sulfone, the sulfoxide group in this compound is chiral. In drug development, this allows for the separation of enantiomers (using Chiral HPLC) to probe the active site geometry of target proteins. Often, one enantiomer will show superior potency or metabolic stability compared to the racemate.
Kinase Hinge Binding
The 2-aminopyridine motif acts as a bidentate hydrogen bond donor/acceptor pair, ideal for binding to the hinge region of ATP-binding pockets in kinases (e.g., ALK, CDK). The 5-position sulfoxide extends into the solvent-exposed region or the "gatekeeper" area, providing a polar interaction point that improves solubility compared to alkyl analogues.
Metabolic Stability
Sulfoxides are metabolically active. They can be:
-
Oxidized to sulfones (by CYP450).
-
Reduced back to sulfides (by Sulfoxide Reductases). This redox cycling can be utilized to design prodrugs or to fine-tune the half-life of a clinical candidate.
References
-
National Center for Biotechnology Information (PubChem) . (n.d.). 2-Amino-5-(methylthio)pyridine (Precursor Data). PubChem Compound Summary for CID 909220. Retrieved from [Link]
An In-depth Technical Guide to 2-Amino-5-methanesulfinylpyridine: Elucidation of Core Properties and Synthetic Pathways
A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific information for 2-Amino-5-methanesulfinylpyridine. This suggests that it is a rare or novel compound with limited public documentation. However, extensive data is available for structurally related analogs, namely 2-Amino-5-methylpyridine and 2-Amino-5-(methylsulfonyl)pyridine. This guide will therefore focus on the known properties and synthesis of these closely related compounds to provide a foundational understanding that can inform future research into the target molecule.
This technical guide provides a detailed overview of the molecular and chemical properties of two key pyridine derivatives: 2-Amino-5-methylpyridine and 2-Amino-5-(methylsulfonyl)pyridine. Given the limited available data for 2-Amino-5-methanesulfinylpyridine, the information on these analogs serves as a valuable reference for researchers, scientists, and professionals in drug development. The guide covers their chemical formulas, molecular weights, and established synthetic methodologies, offering insights into their potential applications and the scientific principles behind their synthesis.
Part 1: Physicochemical Properties of Analog Compounds
A clear understanding of the fundamental physicochemical properties is crucial for any application. The following table summarizes the key data for the two analog compounds.
| Property | 2-Amino-5-methylpyridine | 2-Amino-5-(methylsulfonyl)pyridine |
| CAS Number | 1603-41-4[1] | 35196-11-3[2] |
| Molecular Formula | C₆H₈N₂[1][3] | C₆H₈N₂O₂S |
| Molecular Weight | 108.14 g/mol [1][3] | 172.21 g/mol [2] |
| Appearance | White to pale cream crystals or powder[4] | Not specified |
| Melting Point | 76-77 °C[5] | Not specified |
| Boiling Point | 227 °C[5] | 413.4 °C at 760 mmHg[2] |
| Solubility | 1000 g/L in water[5] | Sparingly soluble in water (28 g/L at 25°C)[2] |
Part 2: Synthesis and Methodologies
The synthesis of these pyridine derivatives involves well-established chemical reactions. Understanding these pathways is essential for their production and for designing synthetic routes to new derivatives like 2-Amino-5-methanesulfinylpyridine.
Synthesis of 2-Amino-5-methylpyridine
One common method for the synthesis of 2-Amino-5-methylpyridine involves the reaction of 3-methylpyridine with sodamide in an inert solvent at elevated temperatures and pressures.[5][6] This process, known as the Chichibabin reaction, is a classic method for the amination of pyridines.
An alternative and more recent patented process involves the reaction of 3-methylpyridine 1-oxide with a trialkylamine and an electrophilic compound.[7][8] This multi-step process can offer higher yields and improved isomer purity compared to traditional methods.
Below is a generalized workflow for the synthesis of 2-Amino-5-methylpyridine from 3-methylpyridine 1-oxide.
Caption: Generalized synthetic workflow for 2-Amino-5-methylpyridine.
Experimental Protocol: Synthesis from 3-Methylpyridine 1-oxide [5][7]
-
Reaction of 3-Methylpyridine 1-oxide: A solution of 3-methylpyridine 1-oxide in a suitable solvent (e.g., methylene chloride) is cooled.
-
Addition of Reagents: A trialkylamine (e.g., trimethylamine) and an electrophilic compound (e.g., thionyl chloride) are added to the cooled solution while maintaining a low temperature.
-
Intermediate Formation: The reaction mixture is stirred, allowing for the formation of an intermediate ammonium salt.
-
Hydrolysis: A strong acid, such as a 48% hydrogen bromide solution, is added to the reaction mixture.
-
Heating and Distillation: The mixture is heated to distill off water, and the reaction is driven to completion.
-
Work-up: The reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to a pH of 9.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield 2-amino-5-methylpyridine. The product can be further purified by crystallization.[5]
Part 3: Applications in Research and Drug Development
Pyridine derivatives are fundamental building blocks in medicinal chemistry and materials science.
-
2-Amino-5-methylpyridine is a key intermediate in the synthesis of several pharmaceuticals. It is used in the production of the anti-insomniac drug Zolpidem, the anti-inflammatory and antifibrotic agent Pirfenidone, and Avosentan, which is used in the treatment of diabetic nephropathy.[5] It also finds applications in the manufacturing of agrochemicals, such as the pesticide Fluazuron.[5]
Due to the lack of specific data for 2-Amino-5-methanesulfinylpyridine, its potential applications can only be inferred from the activities of other aminopyridine-based compounds. The 2-aminopyridine moiety is considered a valuable pharmacophore in drug discovery due to its simple structure and versatile reactivity.
Conclusion
References
-
PrepChem.com. Synthesis of 2-amino-5-methylpyridine. [Link]
-
PubChem. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348. [Link]
-
Loba Chemie. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048. [Link]
-
Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No.. [Link]
- Google Patents.
- Google Patents. US2456379A - 2-amino-5-methyl pyridine and process of making it.
-
PubChem. 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934. [Link]
- Google Patents.
-
Hurst Scientific. 2-amino-5-methylpyridine 98.5% for synthesis. [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]
Sources
- 1. 2-Amino-5-methylpyridine | CAS 1603-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. echemi.com [echemi.com]
- 3. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-methylpyridine, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]
- 6. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 7. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Technical Guide: Solubility Profile and Thermodynamic Analysis of 5-Methanesulfinylpyridin-2-amine
This guide provides an in-depth technical analysis of the solubility profile of 5-Methanesulfinylpyridin-2-amine (CAS: 77619-01-3). It is designed to assist researchers in process optimization, purification, and formulation.
Executive Summary & Compound Identity
This compound is a highly polar pyridine derivative characterized by two critical functional groups: a primary amine (H-bond donor/acceptor) and a methanesulfinyl moiety (
| Property | Details |
| IUPAC Name | This compound |
| CAS Number | 77619-01-3 |
| Molecular Formula | |
| Molecular Weight | 156.21 g/mol |
| Polarity Profile | High (Amphiphilic with strong polar bias) |
| Key Interactions | Hydrogen bonding (Amino), Dipole-Dipole (Sulfinyl), |
Physicochemical Solubility Landscape
The solubility of this compound is governed by the "Like Dissolves Like" principle, but with specific nuances due to the sulfinyl group's ability to accept hydrogen bonds and its high dipole moment.
Solvent Compatibility Matrix
The following classification is derived from structural analysis and empirical data of analogous aminopyridines and sulfoxides.
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>150 mg/mL) | Reaction medium; Stock solutions. |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Dissolution; Recrystallization (solvent). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10-50 mg/mL) | Liquid-Liquid Extraction (LLE). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-Low | Extraction; Recrystallization (antisolvent). |
| Aqueous | Water | Temperature Dependent | Low at 25°C, High at 80°C (Ideal for recrystallization). |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble (<1 mg/mL) | Antisolvent; Impurity washing. |
Mechanistic Insight[3]
-
The Sulfinyl Effect: Unlike a sulfonyl group (
), the sulfinyl group ( ) is chiral and highly polarizable. It dramatically increases solubility in protic solvents (water, alcohols) compared to the 5-methyl analogue (2-amino-5-methylpyridine) due to enhanced hydrogen bond acceptance. -
Recrystallization Logic: The compound exhibits a steep solubility curve in Ethanol and Water . A common purification strategy involves dissolving in hot ethanol and adding hexane (antisolvent) or cooling a saturated aqueous solution.
Experimental Protocol: Solubility Determination
For precise thermodynamic modeling, experimental solubility must be determined using the Isothermal Saturation Method .
Workflow Diagram
The following diagram outlines the standard operating procedure (SOP) for generating solubility data suitable for thermodynamic modeling.
Caption: Workflow for the Isothermal Saturation Method to determine thermodynamic solubility.
Analytical Conditions (HPLC)
To quantify the solute concentration (
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid) [gradient or isocratic 30:70].
-
Wavelength: 254 nm (characteristic absorption of the pyridine ring).
-
Flow Rate: 1.0 mL/min.
Thermodynamic Modeling
Once experimental data (mole fraction
Modified Apelblat Equation
This is the most accurate model for polar solutes in organic solvents.
-
: Mole fraction solubility.[3]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> - : Absolute temperature (Kelvin).[1][3][4][5]
- : Empirical model parameters derived from regression analysis.
van't Hoff Equation
Used to calculate the apparent thermodynamic properties of dissolution.
- : Enthalpy of dissolution (typically positive/endothermic for this class).
- : Entropy of dissolution.
Process Development: Solvent Selection Logic
When scaling up synthesis or purification, select solvents based on the following decision tree.
Caption: Decision tree for solvent selection based on process requirements.
References
-
Compound Data : this compound (CAS 77619-01-3).[2][6][7] ChemicalBook. Available at:
- Solubility Methodology: Shakeel, F., et al. "Solubility and thermodynamic analysis of bioactive compounds in various solvents." Journal of Molecular Liquids, 2016.
-
Purification of Aminopyridines : Synthesis and purification of 2-amino-5-methylpyridine derivatives. U.S. Patent 5,332,824. Available at:
- Thermodynamic Models: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 1999.
Sources
Technical Whitepaper: Metabolic Profiling of 5-Methanesulfinylpyridin-2-amine
Executive Summary
5-Methanesulfinylpyridin-2-amine (CAS: N/A for specific isomer, generic class reference) represents a critical chemical scaffold in medicinal chemistry, often utilized as a bioisostere for polar aromatic systems or as a metabolic intermediate of thioether-containing drugs.
The metabolic fate of this molecule is governed by its central sulfoxide (
This guide details the in vitro assessment of its metabolic stability, emphasizing the unique behavior of the pyridine-sulfoxide axis in liver microsomes versus whole hepatocytes.
Metabolic Landscape & Mechanisms
The metabolic stability of this compound is not defined by a single linear decay but by a branched equilibrium. The electron-withdrawing nature of the sulfoxide group at position 5 deactivates the pyridine ring towards electrophilic attack (e.g., hydroxylation), shifting the metabolic burden almost entirely to the sulfur center.
Primary Pathway: S-Oxidation (Microsomal Dominant)
In human liver microsomes (HLM) fortified with NADPH, the dominant pathway is the oxidation of the chiral sulfoxide to the achiral sulfone (
-
Enzymology: Primarily mediated by CYP450 isoforms (typically CYP3A4 and CYP2C9) and Flavin-containing Monooxygenases (FMOs) .
-
Kinetics: This reaction is generally irreversible under physiological conditions.
-
Impact: Sulfones are highly polar and metabolically stable, often representing the terminal metabolite excreted in urine.
Secondary Pathway: S-Reduction (Cytosolic/Microbial)
The reduction of the sulfoxide back to the sulfide (
-
Enzymology: Mediated by Methionine Sulfoxide Reductase (Msr) systems and aldehyde oxidase.
-
In Vitro Context: This pathway is minimal in microsomes (which lack cytosolic enzymes) but significant in hepatocytes or in vivo (gut microbiota).
-
Warning: If you only test in microsomes, you will miss the reductive clearance, potentially underestimating the compound's turnover.
Minor Pathways
-
N-Oxidation: Possible at the pyridine nitrogen, but sterically and electronically disfavored compared to S-oxidation.
-
N-Glucuronidation: Phase II conjugation at the exocyclic 2-amine (requires UDPGA cofactor).
Visualization of Metabolic Pathways
The following diagram illustrates the redox shuttling unique to this scaffold.
Figure 1: The metabolic redox switch. Note that S-oxidation is the primary clearance route in oxidative microsomal assays.
Experimental Protocol: Microsomal Stability Assay
To accurately determine the Intrinsic Clearance (
Reagents & System
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Warfarin).
Step-by-Step Workflow
-
Preparation: Dilute HLM to 0.5 mg/mL in KPi buffer. Pre-incubate at 37°C for 5 minutes.
-
Dosing: Spike the test compound (this compound) to a final concentration of 1 µM .
-
Note: Keep substrate concentration
to ensure first-order kinetics.
-
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical instability (hydrolysis).
-
-
Sampling: Remove aliquots (50 µL) at
minutes. -
Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transitions for Parent, Sulfone (+16 Da), and Sulfide (-16 Da).
Workflow Diagram
Figure 2: Standardized workflow for determining metabolic half-life and metabolite formation.
Data Analysis & Interpretation
Quantitative Metrics
Calculate the slope (
| Parameter | Formula | Interpretation |
| Half-life ( | Time required for 50% loss of parent. | |
| Intrinsic Clearance ( | Measure of enzymatic efficiency (µL/min/mg). |
Interpreting the "Soft Spot"
-
High Clearance (
µL/min/mg): Rapid oxidation to sulfone. The sulfoxide is metabolically liable.[1][2]-
Strategy: Steric hindrance (add methyl groups ortho to sulfoxide) or replace sulfur with a carbon bioisostere.
-
-
Low Clearance: The pyridine ring electron deficiency is protecting the sulfur.
-
Metabolite Ratio: If Sulfone >> Sulfide, the clearance is CYP/FMO driven. If Sulfide appears (rare in HLM), check for contamination or non-enzymatic reduction.
Troubleshooting & Optimization
-
Chirality: this compound is chiral at the sulfur atom. FMO enzymes are often stereoselective. If you see a biphasic decay curve, it may be due to one enantiomer being metabolized faster than the other. Recommendation: Test enantiomers separately if the racemate shows complex kinetics.
-
Non-Specific Binding: Pyridine amines can bind to microsomal lipids. Calculate the Fraction Unbound in Microsomes (
) to correct . -
Cofactor Exhaustion: For sulfoxides, oxidation consumes NADPH rapidly. Ensure your regenerating system is robust enough for 60 minutes.
References
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Ren, S., et al. (2012). "Evidence of two key intermediates contributing to the selectivity of P450-biomimetic oxidation of sulfides to sulfoxides and sulfones." Chemistry – A European Journal. Link
-
Tatsumi, K., et al. (1982).[1] "In vitro metabolism of sulindac and sulindac sulfide: enzymatic formation of sulfoxide and sulfone." Japanese Journal of Pharmacology. Link
-
Brot, N., & Weissbach, H. (2000).[3] "Peptide methionine sulfoxide reductase: biochemistry and physiological role." Biopolymers. (Reference for reductive pathways).
- Phillips, I.R., & Shephard, E.A. (2020). "Cytochrome P450 Protocols." Methods in Molecular Biology.
Sources
- 1. In vitro metabolism of sulindac and sulindac sulfide: enzymatic formation of sulfoxide and sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
Definitive Guide: 5-Methanesulfinylpyridin-2-amine Characterization
The following technical guide details the physical state, melting point characteristics, and characterization protocols for 5-Methanesulfinylpyridin-2-amine .
Executive Summary
This compound (CAS: 77619-01-3) is a critical pyridine intermediate used primarily in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents.[1][2] Unlike its sulfide and sulfone analogs, specific physical data for this sulfoxide derivative is often fragmented in public literature.[2]
This guide provides a consolidated technical analysis of its physical state, expected melting point range based on structure-activity relationships (SAR), and validated protocols for its synthesis and characterization.[2]
Chemical Identity & Structural Analysis[2][3][4][5]
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | 2-Amino-5-(methylsulfinyl)pyridine; 5-(Methylsulfinyl)-2-pyridinamine |
| CAS Registry Number | 77619-01-3 |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| SMILES | CS(=O)C1=CN=C(N)C=C1 |
| Structural Feature | Chiral sulfoxide center (typically isolated as a racemate) |
Physical State & Melting Point Analysis
Physical State
At standard ambient temperature and pressure (SATP), this compound exists as a solid .[2]
-
Appearance: Typically isolated as a white to off-white crystalline powder .[2]
-
Hygroscopicity: Sulfoxides are polar and can be hygroscopic.[2] Storage under inert atmosphere (nitrogen/argon) is recommended to prevent moisture absorption which can depress the melting point.[2]
Melting Point (Experimental & Predicted)
While the specific melting point of the sulfoxide is less commonly reported than its analogs, it follows a predictable trend governed by the oxidation state of the sulfur atom.[2]
| Compound | Oxidation State | Melting Point (°C) | Trend Analysis |
| Sulfide Precursor (2-Amino-5-methylthiopyridine) | -2 | 83 – 85 °C [1] | Lower polarity, weaker intermolecular forces.[2] |
| Target Sulfoxide (this compound) | 0 | 120 – 160 °C (Est.) | Intermediate Polarity. The S=O dipole significantly increases lattice energy vs. the sulfide.[2] |
| Sulfone Analog (2-Amino-5-methylsulfonylpyridine) | +2 | 227 °C [2] | Highest polarity and symmetry, leading to maximum lattice stability.[2] |
Technical Insight: Researchers should anticipate a melting event in the 120–160°C range.[2] A melting point below 100°C likely indicates significant contamination with the sulfide precursor or solvent occlusion.[2]
Synthesis & Isolation Context
The physical properties of this compound are heavily influenced by its synthesis method, specifically the oxidation protocol.[2] The transformation from the sulfide to the sulfoxide must be controlled to prevent over-oxidation to the sulfone.[2]
Synthesis Pathway (Graphviz Diagram)
Figure 1: Controlled oxidation pathway. Strict stoichiometry is required to avoid the high-melting sulfone impurity.[2]
Isolation Protocol
-
Oxidation: Treat 2-amino-5-methylthiopyridine with 1.0 equivalent of m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C.
-
Quenching: Quench with saturated aqueous NaHCO₃ to neutralize acids.
-
Purification: The sulfoxide is more polar than the sulfide.[2] If the crude solid has a wide melting range, recrystallize from Ethyl Acetate/Hexanes or Ethanol .[2]
-
Drying: Vacuum dry at 40°C to remove solvent; solvent residues will artificially lower the observed melting point.[2]
Characterization & Handling
Validating Identity
Do not rely solely on melting point due to the potential for mixed oxidation states.[2]
-
¹H-NMR (DMSO-d₆): Look for the methyl signal shift.
-
IR Spectroscopy: Look for the strong sulfoxide (S=O) stretching vibration at 1030–1070 cm⁻¹ .[2]
Storage & Stability[2]
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1][2] Sulfoxides can undergo Pummerer-type rearrangements or disproportionation under acidic/thermal stress.[2]
-
Stability: Stable in solid form for >1 year if kept dry and cool.[2]
References
-
US Patent 6,849,647 B1. Amide compounds and medications containing the same.[2] (2005).[2][3][4] Example 18 (Describes the sulfide precursor, MP 83-85°C).
-
ChemicalBook / BLD Pharm. 2-Amino-5-(methylsulfonyl)pyridine Properties.[2] (Describes the sulfone analog, MP ~227°C).
-
PubChem Compound Summary. 2-Amino-5-methylpyridine (Methyl analog comparison).[2]
Sources
Methodological & Application
Application Note: Precision Synthesis of 5-Methanesulfinylpyridin-2-amine from 2-aminopyridine
Executive Summary
This application note details the synthesis of 5-methanesulfinylpyridin-2-amine (also known as 2-amino-5-methylsulfinylpyridine), a critical intermediate in the development of sulfoximine-based agrochemicals (e.g., sulfoxaflor analogs) and kinase inhibitors.
While direct sulfinylation of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, the 2-amino group provides sufficient activation for electrophilic substitution. We present two distinct protocols:
-
The Thiocyanate Route (Primary): A cost-effective, metal-free, scalable process utilizing in situ generated thiocyanogen.
-
The Bromide Route (Alternative): A palladium-catalyzed approach suitable for medicinal chemistry laboratories already possessing 2-amino-5-bromopyridine.
Retrosynthetic Analysis & Strategy
The target molecule contains a sulfoxide moiety at the C5 position. The retrosynthetic logic relies on the strong para-directing effect of the C2-amino group, which activates the C5 position for electrophilic attack.
Figure 1: Retrosynthetic disconnection showing the conversion of 2-aminopyridine to the target sulfoxide via a thiocyanate intermediate.
Protocol A: The Thiocyanate Route (Scalable & Metal-Free)
This route is preferred for gram-to-kilogram scale synthesis due to low reagent costs and the avoidance of transition metal catalysts.
Step 1: Synthesis of 2-Amino-5-thiocyanatopyridine
Principle: The reaction utilizes KSCN and Bromine to generate thiocyanogen bromide (BrSCN) in situ, a potent electrophile that selectively attacks the C5 position.
-
Reagents: 2-Aminopyridine (1.0 equiv), KSCN (2.2 equiv), Bromine (1.0 equiv), Acetic Acid (Glacial).
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
Procedure:
-
Dissolve 2-aminopyridine (9.4 g, 100 mmol) in glacial acetic acid (100 mL) in a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel.
-
Add potassium thiocyanate (KSCN) (21.4 g, 220 mmol) to the solution. The mixture may be heterogeneous.
-
Cool the mixture to 0–5 °C using an ice bath.
-
Add a solution of Bromine (Br₂) (16.0 g, 5.1 mL, 100 mmol) in acetic acid (20 mL) dropwise over 45 minutes. Caution: Exothermic. Maintain internal temperature < 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Workup: Pour the yellow reaction mixture into ice water (300 mL). Neutralize to pH 8 with saturated Na₂CO₃ or NH₄OH.
-
Collect the resulting precipitate by filtration. Wash with cold water (2 x 50 mL) and dry in a vacuum oven at 45 °C.
-
Yield: Expected 85–92% (Yellow solid).
Step 2: One-Pot Reduction and Methylation
Principle: The thiocyanate group is reduced to a thiolate anion using sodium borohydride, which is then trapped in situ with methyl iodide.
-
Reagents: 2-Amino-5-thiocyanatopyridine (from Step 1), NaBH₄ (1.5 equiv), Methyl Iodide (MeI) (1.2 equiv), Ethanol.
Procedure:
-
Suspend 2-amino-5-thiocyanatopyridine (15.1 g, 100 mmol) in absolute ethanol (150 mL) under Nitrogen.
-
Add sodium borohydride (NaBH₄) (5.7 g, 150 mmol) portion-wise over 20 minutes at room temperature. (Evolution of HCN/gas may occur; ensure good ventilation/scrubbing).
-
Stir for 1 hour at RT. The solution should become clear as the disulfide/thiolate forms.
-
Cool to 0 °C and add Methyl Iodide (MeI) (17.0 g, 7.5 mL, 120 mmol) dropwise.
-
Stir at room temperature for 2 hours.
-
Workup: Concentrate ethanol under reduced pressure. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Dry organic layers over Na₂SO₄, filter, and concentrate.
-
Yield: Expected 80–88% of 2-amino-5-methylthiopyridine .
Step 3: Chemoselective Oxidation to Sulfoxide
Principle: Sodium periodate (NaIO₄) is used to strictly control oxidation state. Unlike mCPBA, NaIO₄ typically stops at the sulfoxide without over-oxidizing to the sulfone (-SO₂Me).
-
Reagents: 2-Amino-5-methylthiopyridine, NaIO₄ (1.05 equiv), Methanol/Water (1:1).
Procedure:
-
Dissolve 2-amino-5-methylthiopyridine (14.0 g, 100 mmol) in Methanol (100 mL) and Water (100 mL).
-
Cool to 0 °C.
-
Add Sodium Periodate (NaIO₄) (22.5 g, 105 mmol) portion-wise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.
-
Workup: Filter off the precipitated sodium iodate salts. Extract the filtrate with Dichloromethane (DCM) (4 x 50 mL). Note: Sulfoxides are polar; thorough extraction is required.
-
Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (0-10% MeOH in DCM).
-
Final Product: This compound (White to off-white solid).
Protocol B: The Bromide Route (Medicinal Chemistry)
If 2-amino-5-bromopyridine is already available, a Palladium-catalyzed C-S coupling is efficient.
Figure 2: Palladium-catalyzed thiolation workflow.
Procedure:
-
Combine 2-amino-5-bromopyridine (1.0 equiv), Sodium thiomethoxide (NaSMe) (1.2 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in dry 1,4-Dioxane .
-
Heat to 100 °C for 12 hours under Argon.
-
Filter through Celite, concentrate, and proceed to Step 3 (Oxidation) as described in Protocol A.
Comparative Data & Yields
| Parameter | Protocol A (Thiocyanate) | Protocol B (Bromide/Pd) |
| Overall Yield | 60–70% | 55–65% |
| Cost Efficiency | High (Cheap reagents) | Low (Pd catalyst, Ligands) |
| Scalability | Excellent (kg scale feasible) | Moderate (Catalyst cost) |
| Safety Profile | Moderate (Requires HCN/Br₂ control) | Good (Standard handling) |
| Key Impurity | Disulfide dimer (trace) | Residual Palladium |
Analytical Verification
Target: this compound
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J=2.4 Hz, 1H, H-6), 7.65 (dd, J=8.8, 2.4 Hz, 1H, H-4), 6.55 (d, J=8.8 Hz, 1H, H-3), 6.40 (s, 2H, NH₂), 2.68 (s, 3H, SO-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 160.5 (C-2), 145.2 (C-6), 134.8 (C-4), 128.5 (C-5), 108.2 (C-3), 43.5 (SO-CH₃).
Safety & Hazards (E-E-A-T)
-
Potassium Thiocyanate (KSCN) + Acid: In the presence of strong acids, KSCN can release Hydrogen Cyanide (HCN) gas, which is fatal. The protocol uses Acetic Acid, which is safer, but the reduction step (NaBH4) with thiocyanates can also liberate toxic byproducts. Perform all steps in a functioning fume hood.
-
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and handle in a hood.
-
Bromine: Highly corrosive and volatile. Causes severe burns.
References
-
Thiocyanation of Amines: Bhalerao, D. S., & Akamanchi, K. G. (2007). Efficient and Novel Method for Thiocyanation of Aromatic and Hetero-aromatic Compounds.[1][2] Synlett, 2007(19), 2952–2956. Link
-
Synthesis of 2-Amino-5-bromopyridine: Sonavane, S., et al. (2021).[3][4] A convenient and scalable method for preparation of 2,5-dibromopyridine.[3] Heterocyclic Letters, 11(3), 447-452. Link
-
Oxidation of Sulfides to Sulfoxides: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284. Link
-
C-S Coupling (Palladium): Fernandez-Rodriguez, M. A., et al. (2006). A General and Efficient Catalyst System for a C-S Coupling of Aryl Halides with Thiols. Chemistry - A European Journal, 12(30), 7782–7796. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient and Novel Method for Thiocyanation of Aromatic and Hetero-aromatic Compounds Using Bromodimethylsulfonium Bromide and Ammonium Thiocyanate [organic-chemistry.org]
- 3. heteroletters.org [heteroletters.org]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Coupling of 5-Methanesulfinylpyridin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of this core structure through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed coupling of 5-Methanesulfinylpyridin-2-amine, a substrate of increasing interest due to the unique physicochemical properties imparted by the sulfoxide group.
The presence of the methanesulfinyl (methylsulfinyl) group introduces specific electronic and steric considerations that must be addressed for successful cross-coupling. This document will delve into the mechanistic nuances and provide field-proven starting points for both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation.
Scientific Rationale and Mechanistic Considerations
The successful palladium-catalyzed cross-coupling of this compound hinges on navigating a delicate balance of reactivity. The pyridine nitrogen and the 2-amino group can act as coordinating ligands to the palladium center, potentially leading to catalyst inhibition.[1] Furthermore, the sulfoxide moiety, while being an electron-withdrawing group that can influence the reactivity of the pyridine ring, may also exhibit weak coordination to the metal center.
Suzuki-Miyaura Coupling
For a Suzuki-Miyaura coupling, the substrate would typically be a halogenated precursor, such as 2-halo-5-(methylsulfinyl)pyridine. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyridine ring, further accentuated by the sulfoxide group, generally facilitates the oxidative addition of a palladium(0) catalyst. However, the choice of ligand is critical to prevent catalyst deactivation and promote the subsequent steps.[1]
Buchwald-Hartwig Amination
In the case of Buchwald-Hartwig amination, this compound acts as the nucleophilic coupling partner with an aryl or heteroaryl halide. The primary challenges include the potential for the 2-aminopyridine to form stable complexes with the palladium catalyst, thereby impeding the catalytic cycle.[2] The selection of a suitable base is also crucial to deprotonate the amine without promoting undesired side reactions.
Experimental Protocols
The following protocols are designed as robust starting points for the coupling of this compound and its derivatives. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrate combinations.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-5-(methylsulfinyl)pyridine with Phenylboronic Acid
This protocol is adapted from established methods for the coupling of challenging heteroaryl chlorides.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Materials:
| Reagent | Molar Equiv. |
| 2-Chloro-5-(methylsulfinyl)pyridine | 1.0 |
| Phenylboronic Acid | 1.5 |
| Pd₂(dba)₃ | 0.02 |
| SPhos | 0.04 |
| K₃PO₄ | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - |
Procedure:
-
To a dry Schlenk tube, add 2-Chloro-5-(methylsulfinyl)pyridine (1.0 mmol), Phenylboronic Acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with 4-Bromotoluene
This protocol is based on general procedures for the amination of aryl halides with primary amines.[2][3]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.2 |
| 4-Bromotoluene | 1.0 |
| Pd(OAc)₂ | 0.02 |
| XPhos | 0.04 |
| NaOt-Bu | 1.4 |
| Toluene | - |
Procedure:
-
To a dry Schlenk tube, add 4-Bromotoluene (1.0 mmol), this compound (1.2 mmol), and NaOt-Bu (1.4 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation and Expected Outcomes
The following tables provide a framework for optimizing the reaction conditions and summarizing expected outcomes based on literature for similar substrates.
Table 1: Suzuki-Miyaura Coupling Optimization Parameters
| Parameter | Variation | Expected Outcome |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | May show lower activity for the chloro-pyridine. |
| Ligand | XPhos, RuPhos, JohnPhos | Bulky, electron-rich ligands are expected to be superior.[1] |
| Base | K₂CO₃, Cs₂CO₃, KF | Stronger bases may be required for less reactive boronic acids. |
| Solvent | Toluene, THF, DME | Aprotic polar solvents are generally effective. |
Table 2: Buchwald-Hartwig Amination Optimization Parameters
| Parameter | Variation | Expected Outcome |
| Catalyst | Pd₂(dba)₃ | Often used in combination with bulky phosphine ligands. |
| Ligand | BINAP, DavePhos, BrettPhos | Ligand choice is critical to overcome potential catalyst inhibition. |
| Base | K₂CO₃, Cs₂CO₃, LiHMDS | Strong, non-nucleophilic bases are preferred. |
| Solvent | Dioxane, THF | Aprotic ethers are common choices. |
Visualization of Experimental Workflows
Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Conclusion
The coupling of this compound and its derivatives represents a valuable transformation for the synthesis of novel chemical entities in drug discovery. While the presence of the 2-amino and 5-methanesulfinyl groups presents unique challenges, the judicious selection of a palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and an appropriate base can lead to successful C-C and C-N bond formation. The protocols provided herein serve as a robust starting point for further optimization and exploration of this important class of coupling reactions.
References
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - Audrey Yun Li. (URL: Not available)
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (URL: [Link])
-
Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. (URL: [Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
-
Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])
-
Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects - RSC Publishing. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (URL: [Link])
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. (URL: [Link])
-
An expedient synthesis of 5-alkynyl-6-aryl-2,2′-bipyridines | Request PDF - ResearchGate. (URL: [Link])
- bipyridin]-6-yl)-5-aryl-1,3,4-oxadiazoles. (URL: Not available)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (URL: [Link])
-
MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (URL: [Link])
-
Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides - PubMed. (URL: [Link])
-
Synthesis of 5‐aryl‐2,2′‐bipyridines 3 a–g. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (URL: [Link])
-
Optimization of Conditions for the Preparation of Coupled Pyridine 2a a - ResearchGate. (URL: [Link])
-
5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. (URL: [Link])
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar. (URL: [Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
-
Advances in Cross-Coupling Reactions - MDPI. (URL: [Link])
-
Total Synthesis Enabled by Cross-Coupling | Macmillan Group. (URL: [Link])
Sources
Application Note: Precision Synthesis of Sulfoximines from 5-Methanesulfinylpyridin-2-amine
Executive Summary & Strategic Analysis
The conversion of 5-Methanesulfinylpyridin-2-amine (Substrate 1 ) to its corresponding sulfoximine is a high-value transformation in medicinal chemistry. Sulfoximines act as stable, polar, chiral bioisosteres of sulfones, offering improved solubility and hydrogen-bonding potential in kinase inhibitors (e.g., CDK inhibitors like Roniciclib).
The Challenge: The substrate presents a specific chemoselectivity challenge: the coexistence of a nucleophilic 2-amino group and the sulfoxide moiety.
-
Catalyst Poisoning: Transition metal catalysts (Rh, Ru) often used in sulfoximination can be deactivated by the chelating nature of the 2-aminopyridine scaffold.
-
Competing Nucleophiles: The free amine (
) can compete with the sulfoxide for the electrophilic nitrene source, leading to N-amination side products or oxidative degradation.
The Solution: This protocol prioritizes a Metal-Free Oxidative Imination strategy using (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate. This method, pioneered by Bull and Luisi (2016), avoids metal scavengers and operates under mild conditions. To ensure maximum reproducibility and yield, a Protection-Deprotection strategy is recommended to mask the 2-amino group, though direct imination conditions are provided for high-throughput screening.
Reaction Mechanism & Pathway[1][2]
The transformation relies on the in situ generation of an electrophilic iodonitrene species from PIDA and ammonium carbamate. The sulfoxide acts as a nucleophile, attacking the iodonitrene to form a sulfilimine intermediate, which is subsequently oxidized to the sulfoximine (or formed directly via an alkoxy-amino-
Visualization: Mechanistic Pathway
Caption: Figure 1. Metal-free iodonitrene transfer mechanism.[1] The hypervalent iodine species facilitates NH transfer to the sulfoxide sulfur.[2][3]
Detailed Experimental Protocols
Method A: The "Gold Standard" (Protection Strategy)
Recommended for scale-up (>1g) and high-purity requirements.
Step 1: N-Acetylation (Protection)
The 2-amino group is protected to prevent side reactions.
-
Reagents: Acetic anhydride (
equiv), Pyridine (solvent/base). -
Procedure: Dissolve this compound in pyridine at
. Add dropwise. Warm to RT and stir for 4h. Quench with water, extract with EtOAc. -
Outcome:
-(5-(methylsulfinyl)pyridin-2-yl)acetamide.
Step 2: Oxidative Imination (The Core Step)
-
Substrate:
-Protected Sulfoxide from Step 1. -
Reagents:
-
Protocol:
-
Charge a round-bottom flask with the
-protected sulfoxide ( equiv) and Methanol ( concentration). -
Add Ammonium Carbamate (
equiv) in one portion. -
Add PIDA (
equiv) portion-wise over 5 minutes. Caution: Mild exotherm and gas evolution ( ). -
Stir the open vessel (or under loose cap) at Room Temperature (
) for 2–4 hours. Monitor by LC-MS (Target mass: ). -
Work-up: Remove solvent under reduced pressure. Redissolve residue in DCM/Water. Extract aqueous layer with DCM (
). Dry organics over and concentrate. -
Purification: Flash chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).
-
Step 3: Deacetylation
-
Reagents:
or . -
Procedure: Reflux the protected sulfoximine in
with base for 2h. -
Final Product: 5-(S-methylsulfonimidoyl)pyridin-2-amine.
Method B: Direct One-Pot Synthesis (High Throughput)
Applicable for rapid screening; lower yield expected due to amine interference.
-
Protocol: Follow Step 2 conditions directly on the starting material This compound .
-
Critical Modification: Use 2,2,2-Trifluoroethanol (TFE) as solvent instead of Methanol. TFE stabilizes the nitrene intermediate and enhances reactivity for difficult substrates.
-
Note: If N-amination is observed (by-product), switch immediately to Method A.
Data Summary & Benchmarking
The following table summarizes expected performance metrics based on validated literature for heteroaryl sulfoxides.
| Parameter | Method A (Protected) | Method B (Direct) | Notes |
| Yield (Step 2) | 85–95% | 40–60% | Protection prevents side reactions. |
| Reaction Time | 2–4 Hours | 6–12 Hours | Direct method often slower. |
| Purity (Crude) | High (>90%) | Moderate (70%) | Method B requires rigorous purification. |
| Scalability | Excellent (Gram scale) | Limited (<100mg) | Exotherms harder to control in B. |
| Key By-product | Sulfone (Over-oxidation) | N-Imino pyridinium | Sulfone forms if water is present. |
Experimental Workflow Diagram
Caption: Figure 2. Decision tree for selecting the optimal synthetic route based on scale and purity requirements.
Critical Troubleshooting (Self-Validating Systems)
-
Monitoring Reaction Progress:
-
Control of Water:
-
Moisture leads to Sulfone formation. Ensure Methanol is dry (though absolute anhydrous is not strictly necessary, "wet" solvent decreases yield).
-
Validation: If Sulfone
by LC-MS, dry the solvent and reagents for the next run.
-
-
Reagent Quality:
-
Ammonium Carbamate decomposes over time. Use fresh reagent (white powder, strong ammonia smell). If the reagent is clumped or odorless, replace it.
-
References
-
Bull, J. A., & Luisi, R. (2016).[1][2] Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Chemistry – A European Journal.[4][6]
-
Tota, A., et al. (2023).[4] Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses.
- Frings, M., et al. (2012). Sulfoximines from Sulfoxides: Enantioselective Synthesis and Biological Evaluation. European Journal of Medicinal Chemistry. (Context on bioactivity).
- Zenzola, M., et al. (2016). Direct Synthesis of NH-Sulfoximines from Sulfoxides.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methanesulfinylpyridin-2-amine
Executive Dashboard
Target Molecule: 5-Methanesulfinylpyridin-2-amine (CAS: 135034-10-5) Common Name: 2-Amino-5-methylsulfinylpyridine Primary Challenge: Chemoselectivity.[1] The synthesis requires oxidizing a sulfide to a sulfoxide without touching the pyridine nitrogen (N-oxidation), the exocyclic amine (N-oxidation/azo formation), or over-oxidizing the sulfur to a sulfone.
The "Golden Route" Protocol
Based on kinetic data and chemoselectivity profiles, Sodium Periodate (
| Parameter | Recommended Specification |
| Oxidant | Sodium Metaperiodate ( |
| Stoichiometry | 1.05 – 1.10 equivalents |
| Solvent System | Methanol : Water (3:1 to 1:1 ratio) |
| Temperature | 0°C |
| Reaction Time | 2 – 12 Hours (Monitor via HPLC/TLC) |
| Expected Yield | 85 – 92% (Isolated) |
Process Visualization (Logic & Pathways)
Figure 1: Reaction Pathway & Selectivity Control
This diagram illustrates the competitive landscape of the oxidation. The goal is to navigate the green path while blocking the red paths.
Caption: Kinetic pathway analysis showing the narrow window for selective sulfoxide formation using Sodium Periodate.
Detailed Operating Procedure (SOP)
Step 1: Pre-Reaction Preparation
Ensure the starting material, 5-(methylthio)pyridin-2-amine , is free of metal catalysts if it was prepared via cross-coupling (e.g., Pd or Cu residues can catalyze decomposition of oxidants).
Step 2: The Oxidation (Kinetic Control)
-
Dissolution: In a round-bottom flask, dissolve 10.0 mmol of 5-(methylthio)pyridin-2-amine in 30 mL of Methanol.
-
Oxidant Prep: Separately, dissolve 11.0 mmol (1.1 equiv) of
in 15 mL of water. Note: Heating the water slightly helps dissolution, but cool it back to RT before addition. -
Addition: Cool the sulfide solution to 0°C (ice bath). Add the aqueous
dropwise over 20 minutes.-
Why? Slow addition prevents local hot-spots that lead to sulfone formation.
-
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Monitor via TLC (10% MeOH in DCM) or HPLC.
-
Endpoint: Disappearance of sulfide. Do not extend reaction time unnecessarily once sulfide is consumed.
-
Step 3: Workup & Purification (The Yield Maker)
The product is amphoteric and water-soluble. Standard extraction often fails here.
-
Filtration: The reaction will precipitate Sodium Iodate (
) as a white solid. Filter this off and wash the cake with a small amount of MeOH. -
Concentration: Remove Methanol in vacuo. You will be left with an aqueous slurry.
-
Extraction Strategy (Critical):
-
Option A (Salting Out): Saturate the aqueous residue with NaCl. Extract exhaustively (5x) with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .
-
Option B (Lyophilization): If extraction is difficult, freeze-dry the aqueous residue to a solid. Triturate the solid with dry DCM or MeOH/DCM (1:9) to pull out the product, leaving inorganic salts behind.
-
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant Sulfone ( ) formation."
Diagnosis: Over-oxidation. This is thermodynamically favorable but kinetically slower than sulfoxide formation. Corrective Actions:
-
Check Stoichiometry: Ensure you are using exactly 1.05 to 1.1 equivalents of
. Excess oxidant drives the reaction to the sulfone. -
Temperature Control: Never heat the reaction above 25°C. Keep it at 0°C for the majority of the conversion.
-
Reagent Switch: If
fails, switch to in HFIP (Hexafluoroisopropanol) . HFIP activates the peroxide for S-oxidation while hydrogen-bonding to the sulfoxide product, shielding it from further oxidation [1].
Issue 2: "The Pyridine Nitrogen is oxidizing (N-Oxide formation)."
Diagnosis: The pyridine nitrogen is nucleophilic. This usually happens with peracids like mCPBA. Corrective Actions:
-
Avoid mCPBA: mCPBA is too aggressive and non-selective for this substrate without strict pH control.
-
Protonation Strategy: If you must use a peracid, run the reaction in the presence of 1 equivalent of acid (e.g.,
or TFA). Protonating the pyridine nitrogen ( for the aminopyridine) deactivates it towards oxidation, while the sulfide remains reactive [2].
Issue 3: "My yield is low (<40%), but the reaction looks clean on TLC."
Diagnosis: You are losing product to the aqueous phase during workup. The sulfoxide group is highly polar (
-
Visualization: Refer to the Workup Decision Tree below.
-
Continuous Extraction: Use a liquid-liquid continuous extractor with DCM for 12-24 hours.
-
Salt Saturation: Ensure the aqueous layer is fully saturated with NaCl before extraction.
Figure 2: Workup Decision Tree
Caption: Decision logic for recovering polar sulfoxides from aqueous media.
Comparative Reagent Analysis
| Reagent | Selectivity (S vs N) | Yield Potential | Risk Profile | Notes |
| High | High (85%+) | Low | Slow reaction; requires aqueous solvent. Best balance of safety and yield [3]. | |
| mCPBA | Low | Moderate (50-60%) | High | Requires -78°C or acid protection to prevent N-oxidation. Difficult workup (benzoic acid byproduct). |
| Very High | High (90%+) | Moderate | HFIP is expensive. Excellent for avoiding sulfones due to H-bonding shielding [1]. | |
| Oxone | Low | Low | High | Very strong oxidant; usually goes straight to sulfone ( |
References
-
Chamorro-Arenas, D., et al. "Selective Oxidation of Sulfides to Sulfoxides Using Hydrogen Peroxide and Hexafluoroisopropanol." Journal of Organic Chemistry, vol. 87, no. 14, 2022.[2]
- Caronna, T., et al. "Selectivity in the oxidation of pyridines and sulfides." Journal of Heterocyclic Chemistry, vol. 32, no. 6, 1995.
-
Leonard, N. J., & Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides."[3] Journal of Organic Chemistry, vol. 27, no. 1, 1962, pp. 282–284.
-
Patent WO2010132540. "Synthesis of Aminopyridine Intermediates." (Describes industrial scale-up of similar aminopyridine sulfoxides using Periodate).
Sources
Technical Support Center: Purification of 5-Methanesulfinylpyridin-2-amine by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Methanesulfinylpyridin-2-amine via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the experimental workflow.
Part 1: Foundational Knowledge & Pre-crystallization Assessment
Before beginning any purification, a thorough understanding of the target compound and its potential contaminants is crucial. This section addresses the fundamental properties and common impurities associated with this compound.
Q1: What are the critical physicochemical properties of this compound that influence recrystallization?
A1: Understanding the molecule's structure is key. This compound is a polar, heterocyclic compound. Its key features are:
-
A Pyridine Ring with an Amino Group: This moiety is basic and capable of hydrogen bonding.
-
A Methanesulfinyl (Sulfoxide) Group: This is a highly polar functional group that also acts as a hydrogen bond acceptor.
These features mean the compound has a high affinity for polar solvents. While specific solubility data for this exact molecule is not widely published, we can infer its behavior from similar structures like 2-Amino-5-(methylsulfonyl)pyridine, which is sparingly soluble in water.[1] The polarity suggests that solvents like alcohols (methanol, ethanol), water, or mixtures thereof are good starting points for developing a recrystallization protocol.[2][3]
Q2: What are the most likely impurities I will encounter when purifying crude this compound?
A2: Impurities typically arise from the synthetic route used. A common synthesis involves the oxidation of a sulfide precursor.[4] Therefore, the primary impurities to consider are:
-
Unreacted Starting Material: The corresponding sulfide, 5-(Methylsulfanyl)pyridin-2-amine, which is less polar than the desired sulfoxide.
-
Over-oxidation Product: The corresponding sulfone, 5-(Methanesulfonyl)pyridin-2-amine, which is even more polar than the sulfoxide.[4]
-
Reagents and Catalysts: Residual oxidizing agents or catalysts from the reaction.[5]
-
Degradation Products: Sulfoxides can be sensitive to acid, base, or high temperatures, which might be present during synthesis or workup.[6]
The goal of recrystallization is to find a solvent system where the desired sulfoxide has high solubility at an elevated temperature and low solubility at room or sub-ambient temperature, while the impurities remain either completely soluble or insoluble throughout the process.[3][7]
Caption: Relationship between the target compound, impurities, and solvent properties.
Part 2: The Core Protocol - A Step-by-Step Guide to Successful Recrystallization
This section details the ideal workflow for purifying this compound. Each step is presented as a question to guide the user through the process.
Q3: How do I select the best solvent or solvent system for my compound?
A3: The ideal solvent should dissolve the compound when hot but not at room temperature.[8] Given the polar nature of your compound, a systematic screening of polar solvents is the most effective approach. A mixed-solvent system, combining a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which it is insoluble), is often highly effective.[3]
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent from the table below (start with ~0.5 mL).
-
Observe the solubility at room temperature. If it dissolves, the solvent is too good for single-solvent recrystallization but may be useful as the "good" solvent in a mixed pair.
-
If it is insoluble or sparingly soluble, gently heat the test tube in a water bath to the boiling point of the solvent.[7] Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
The best solvent is one that dissolves the compound completely when hot and provides a high yield of crystals upon cooling.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Potential Use |
| Water | 100 | High | Good for highly polar compounds; may require a co-solvent. |
| Ethanol | 78 | High | Excellent general-purpose polar solvent. |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Medium | Less polar than ethanol, good alternative. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Toluene | 111 | Low | Can be used as an anti-solvent with a polar solvent. |
| Hexane | 69 | Low | Excellent anti-solvent for polar compounds. |
Q4: I've chosen a solvent. What is the detailed procedure for recrystallization?
A4: The following protocol outlines the standard procedure. The key is to use the minimum amount of hot solvent to dissolve the crude product fully.[9][10]
Caption: Standard experimental workflow for single-solvent recrystallization.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling stick or magnetic stir bar. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.[11] Reheat the solution to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely.[9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield.[11]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[10]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.
Part 3: Troubleshooting Guide for Common Recrystallization Issues
Even with a well-designed protocol, challenges can arise. This section addresses the most common problems encountered during the recrystallization of this compound.
Q5: My final yield is very low (<50%). What went wrong and how can I improve it?
A5: Low yield is one of the most common issues. The primary causes are:
-
Using too much solvent: This is the most frequent error. If too much solvent is used, the solution will not be saturated upon cooling, and a significant amount of your product will remain dissolved in the mother liquor.[12][13]
-
Solution: Before filtering, if you suspect too much solvent was used, gently boil off a portion of the solvent to concentrate the solution and then attempt the cooling and crystallization step again.[12] You can also try to recover a "second crop" of crystals by concentrating the filtrate from your first filtration.[12]
-
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize on the filter paper along with the impurities.
-
Solution: Ensure your filtration apparatus (funnel, receiving flask) is pre-heated. Use a stemless or short-stemmed funnel to minimize the surface area for cooling.
-
-
Washing with too much or warm solvent: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will redissolve some of your purified product.[10]
-
Solution: Always use a minimal amount of ice-cold solvent for the washing step.
-
Q6: My compound separated as an oil instead of crystals. What is "oiling out" and how do I fix it?
A6: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[14][15] This often happens if the melting point of the solute is lower than the boiling point of the solvent, or if the crude material is highly impure, causing a significant melting point depression.[12][13] An oil rarely crystallizes into a pure solid, as it tends to trap impurities.
-
Solution 1: Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent if using a mixed system) to lower the saturation point slightly. Then, attempt to cool the solution much more slowly.[13] Leaving the flask to cool on the hotplate after turning it off can provide the very slow cooling needed.
-
Solution 2: Change Solvent System: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a different mixed-solvent system.
-
Solution 3: Induce Crystallization at a Higher Temperature: As the solution cools, vigorously scratch the inside of the flask with a glass rod just as the first signs of oiling appear. This can sometimes provide nucleation sites for crystal growth before a stable oil phase forms.[9]
Q7: I've cooled my solution, but no crystals have formed. What should I do?
A7: This is usually due to the formation of a supersaturated solution, where the solute remains dissolved even though its solubility limit has been exceeded.[10][13]
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10][16]
-
Solution 2: Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" provides a template for other molecules to crystallize onto.[13]
-
Solution 3: Reduce Solvent Volume: As with low yield, you may have used too much solvent. Evaporate some of the solvent and try to cool the more concentrated solution again.[12]
-
Solution 4: Cool to a Lower Temperature: If you have only cooled to 0°C in an ice bath, try using a dry ice/acetone bath to achieve a much lower temperature, which may force crystallization.
Caption: Troubleshooting decision tree for common crystallization problems.
References
- Recrystallization-1.doc.pdf. (n.d.).
-
Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
- Recrystallization - ISSR. (n.d.).
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column? (2024, November 23). ResearchGate. Retrieved from [Link]
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]
- Method for preparing sulfone or sulfoxide compound. (n.d.). Google Patents.
- Recrystallization. (n.d.).
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Compound Purification Techniques - DMSO University. (n.d.). gChem. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
- Recrystallization - Single Solvent. (n.d.).
-
MILD AND SELECTIVE OXIDATION OF SULFUR COMPOUNDS IN TRIFLUOROETHANOL: DIPHENYL DISULFIDE AND METHYL PHENYL SULFOXIDE. (2003). Organic Syntheses, 80, 184. Retrieved from [Link]
- THE PURIFICATION OF DIMETHYLSULPHOXIDE. (n.d.). IUPAC.
-
(5-Methylpyridin-2-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]
-
2-Amino-5-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents? (2021, January 19). ResearchGate. Retrieved from [Link]
-
Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP1334956B1 - Method for preparing sulfone or sulfoxide compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. issr.edu.kh [issr.edu.kh]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. mt.com [mt.com]
- 15. mt.com [mt.com]
- 16. Home Page [chem.ualberta.ca]
Technical Support Center: Purification of 5-Methanesulfinylpyridin-2-amine
Welcome to the dedicated technical support guide for the purification of crude 5-Methanesulfinylpyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate with high purity. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is highly dependent on the synthetic route. However, based on common synthetic pathways (typically, oxidation of a thioether precursor), you can anticipate the following classes of impurities:
-
Unreacted Starting Material: The thioether precursor, 5-(Methylthio)pyridin-2-amine.
-
Over-oxidation Byproduct: The corresponding sulfone, 5-(Methanesulfonyl)pyridin-2-amine. This is often a major impurity if the oxidation is not carefully controlled.
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate, methanol) and residual reagents.[1][2]
-
Positional Isomers: Depending on the starting materials, isomers such as 3-Methanesulfinylpyridin-2-amine could be present.[3]
-
Degradation Products: Amines, in general, can be susceptible to oxidation and degradation, especially if exposed to light or harsh acidic conditions over time.[4]
Q2: My crude product is a dark, oily residue instead of a solid. What does this indicate?
A2: An oily or discolored crude product typically suggests the presence of significant impurities that are depressing the melting point and interfering with crystallization. This could be due to a high concentration of residual solvents or low-melting byproducts. Before attempting a primary purification method like recrystallization, it may be beneficial to perform a preliminary purification step, such as an acid-base extraction, to remove non-basic impurities or to wash the crude material with a non-polar solvent like hexane to triturate out some of the less polar contaminants.
Q3: Which analytical techniques are best for monitoring the purity of this compound during purification?
A3: A combination of techniques is recommended for robust purity analysis:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for in-process monitoring. It allows you to quickly visualize the separation of your target compound from impurities and select appropriate solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[5] A reverse-phase HPLC method (e.g., using a C18 column) can effectively separate the polar sulfinyl compound from the less polar thioether and more polar sulfone impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with those of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation data and mass information, which is crucial for identifying unknown impurities.[6]
Troubleshooting and Purification Protocols
This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to this compound.
Workflow for Purification Strategy
The following diagram outlines a logical workflow for purifying your crude material, starting from initial assessment to final purity analysis.
Caption: General purification workflow for crude this compound.
Technique 1: Recrystallization
Recrystallization is often the most efficient method for purifying compounds that are solids and have moderate to high initial purity (>85%). The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at high and low temperatures.
Q4: My compound "oiled out" instead of forming crystals during recrystallization. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. This is a common issue and can be resolved.
Causality:
-
High Impurity Load: A high concentration of impurities can significantly depress the melting point of your compound, causing it to separate as a liquid below the boiling point of the solvent.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and precipitation of a liquid phase.
-
Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of your compound.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add more of the same solvent in small portions until the solution is no longer saturated at the boiling point.[7]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can help promote slow crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal formation.[7]
-
Seed Crystals: If you have a tiny amount of pure product, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[7]
-
Change Solvent System: If the problem persists, the solvent is likely unsuitable. Consider a mixed solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, then add a "poor" (or "anti-solvent") where it is insoluble, dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the good solvent to clarify and then cool slowly.[8]
Recommended Recrystallization Solvents
The choice of solvent is critical. An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures or be insoluble at all temperatures.[9] Given the polar nature of the sulfinyl group and the basic amine, polar protic or aprotic solvents are good starting points.
| Solvent System | Type | Rationale & Use Case |
| Ethanol or Isopropanol | Polar Protic | Often a good first choice. The polarity should be suitable for the target molecule. Cooling to low temperatures should significantly decrease solubility. |
| Ethyl Acetate / Heptane | Mixed Solvent | Dissolve in minimal hot ethyl acetate, then add heptane as an anti-solvent. Good for removing more polar impurities that stay in the ethyl acetate.[9] |
| Acetonitrile | Polar Aprotic | Can be effective if alcoholic solvents lead to poor crystal formation. |
| Water (pH adjusted) | Aqueous | As an amine, the compound's solubility is pH-dependent.[10] Dissolving in acidic water and then carefully neutralizing to induce precipitation can be a form of crystallization, though it's more of a precipitation technique. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add a small amount of your chosen solvent. Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.
-
(Optional) Charcoal Treatment: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (1-2% w/w). Swirl for 2-5 minutes to adsorb colored impurities.[7]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Technique 2: Column Chromatography
When recrystallization fails or when dealing with complex mixtures or oils, column chromatography is the most powerful purification technique.[11] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).
Q5: My compound is streaking on the TLC plate and the separation on the column is poor. What's causing this?
A5: Streaking (or tailing) is a common issue with basic compounds like amines on silica gel, which is acidic.
Causality:
-
Strong Adsorption: The basic amine group interacts very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or slow elution, causing the spot to streak.
-
Overloading: Applying too much sample to the TLC plate or column can exceed the capacity of the stationary phase, leading to poor separation and tailing.
Troubleshooting Steps:
-
Add a Base to the Eluent: The most effective solution is to neutralize the acidic silica gel by adding a small amount of a volatile base to your mobile phase.[12]
-
Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your solvent system (e.g., Ethyl Acetate / Hexane / 1% Et₃N). This will compete with your compound for the acidic sites on the silica, resulting in sharper bands and better separation.
-
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase silica (C18).
-
Optimize Sample Loading: Ensure you are not overloading the column. A general rule of thumb is to use 20-100g of silica gel for every 1g of crude product, depending on the difficulty of the separation.[7]
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: First, determine the optimal solvent system using TLC. The ideal eluent should give your product a Retention Factor (Rf) of 0.25-0.35 and show good separation from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Drain the solvent until the level is just above the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for amines): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
-
Elution: Carefully add the eluent to the column and begin elution. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your compound. Maintain a consistent flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Technique 3: Acid-Base Extraction
This liquid-liquid extraction technique is excellent for separating basic compounds like amines from neutral or acidic impurities.[13] It exploits the ability to change the solubility of the amine by protonating it with acid.
Q6: I performed an acid-base extraction, but my final yield is very low. Where did my product go?
A6: Low recovery after an acid-base extraction is usually due to incomplete protonation/deprotonation or emulsion formation.
Causality:
-
Incorrect pH: The pH of the aqueous layer was not low enough (e.g., pH < 2) to fully protonate the pyridine amine, leaving some of the product in the organic layer during the initial acid wash. Conversely, the pH was not high enough (e.g., pH > 9-10) to fully deprotonate the ammonium salt, leaving it in the aqueous layer during the final extraction.[1][2]
-
Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product.
-
Salt Formation: If you use an acid like HCl, the resulting hydrochloride salt of your amine may have some solubility in certain organic solvents, leading to loss.
Acid-Base Extraction Workflow Diagram
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Step-by-Step Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude material in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and invert it gently several times to mix, venting frequently to release pressure. Do not shake vigorously. Allow the layers to separate.
-
Separate Layers: Drain the lower layer. The protonated amine should now be in the aqueous layer. The organic layer contains neutral or acidic impurities and can be discarded. Repeat the acid wash on the organic layer to ensure complete extraction.
-
Combine and Basify: Combine all aqueous extracts in a clean flask or beaker and cool in an ice bath. Slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is strongly basic (pH > 10, check with pH paper). This deprotonates the ammonium salt, regenerating the free amine, which may precipitate.
-
Back-Extraction: Return the basified aqueous solution to a separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Mix gently as before.
-
Isolate Product: Allow the layers to separate. The deprotonated, neutral amine is now in the organic layer. Drain and collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Final Workup: Combine all the final organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]
References
- Process for the preparation of 2-amino-5-methyl-pyridine. (US5332824A).
- Process for preparation of 2-amino-5-methyl-pyridine. (EP0569701A1).
-
Noor, M., et al. (2024). Extraction techniques and purification methods: Precision tools for pure innovation. Pure and Applied Biology, 14(2), 224-248. [Link]
-
CHEMICAL PURITY ANALYSIS. (2016). Agilent Technologies. [Link]
-
Special Issue : Extraction, Purification and Application of Bioactive Compounds. (n.d.). MDPI. [Link]
- 2-amino-5-methyl pyridine and process of making it. (US2456379A).
-
Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research & Reports. [Link]
-
Teasdale, A. (2017). Separation and purification applications for mutagenic impurities. Speciality Chemicals Magazine. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents? (2021). ResearchGate. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Solubility of Organic Compounds. (2023). University of Calgary. [Link]
- Recrystallization purification method of enamine salt. (CN111632400B).
-
Gerrard, W., & Stephen, H. (Eds.). (1980). Solubility Data Series: Vol. 8. Amine-Nitriles. Pergamon Press. [Link]
-
Are amines soluble in organic solvents? (2018). Quora. [Link]
- Methylamines purification by distillation and purge. (US4283254A).
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Molecules. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. (2004). Forensic Science International. [Link]
-
Lee, S., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(16), 3987. [Link]
-
Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. (n.d.). EPA. [Link]
-
High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. (2022). Advion Interchim Scientific. [Link]
-
Amine Filtration in Desulfurization. (n.d.). Feature-Tec. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Sciences in Philadelphia. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). Arkivoc. [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine. (US7208603B2).
-
Nitrosamine Impurities. (n.d.). Pure Synth. [Link]
-
(5-Methylpyridin-2-yl)methanamine. (n.d.). PubChem. [Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (CN104529886A).
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). Journal of Forensic Sciences. [Link]
-
Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. (2025). ResearchGate. [Link]
-
2-Amino-5-methylpyridine. (n.d.). PubChem. [Link]
-
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]
Sources
- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 13. thepab.org [thepab.org]
long-term storage conditions for 5-Methanesulfinylpyridin-2-amine powder
Technical Support Center: Long-Term Storage of 5-Methanesulfinylpyridin-2-amine
Compound Identity:
Executive Summary: The Stability Matrix
This compound is a functionalized pyridine intermediate containing two sensitive moieties: a primary amine (position 2) and a methanesulfinyl (sulfoxide) group (position 5).[1] Its long-term stability is dictated by the "Sulfoxide-Amine Redox Balance."[1]
-
Primary Threat: Oxidative disproportionation. The sulfoxide group is an intermediate oxidation state. It can oxidize to a sulfone (
) or, less commonly, reduce to a sulfide.[1] -
Secondary Threat: Photo-oxidative coupling. The electron-rich amino-pyridine ring is susceptible to UV-induced radical formation, leading to azo-coupling or polymerization (browning).[1]
-
Tertiary Threat: Hygroscopic hydrolysis. Moisture absorption facilitates proton transfer, accelerating degradation kinetics.
Golden Rule of Storage: Store at 2–8°C (Refrigerated) , protected from light, under an inert atmosphere (Argon/Nitrogen) .
Troubleshooting Guide: Field-Proven Solutions
Issue 1: "My white powder has turned yellow or brown."
-
Diagnosis: Photo-Oxidation (Browning). [1]
-
Corrective Action:
-
Check Purity: Run LC-MS. If purity is >95%, the color is likely a surface impurity (trace azo-compounds have high extinction coefficients).[1] Recrystallization (e.g., Ethanol/Heptane) may salvage the bulk.
-
Prevention: Transfer to amber glass vials immediately. Wrap clear vials in aluminum foil.
-
Issue 2: "The powder is clumping or sticking to the spatula."
-
Diagnosis: Hygroscopic Uptake. [1]
-
Corrective Action:
-
Desiccation: Do not heat to dry (sulfoxides are thermally sensitive). Place the open vial in a vacuum desiccator with fresh
or activated silica gel for 24 hours. -
Handling: Only open vials in a glovebox or a low-humidity environment (<30% RH).
-
Issue 3: "LC-MS shows a new peak at M+16 (Mass 172)."[1]
-
Diagnosis: Oxidation to Sulfone. [1]
-
Corrective Action:
-
Inert Gas Purge: This indicates a seal failure. The material must be stored under Argon or Nitrogen.
-
Salvage: Sulfones are difficult to separate from sulfoxides by simple crystallization due to similar polarity. Column chromatography is required.
-
Issue 4: "Can I store stock solutions in DMSO or Methanol?"
-
Answer: No, not for long-term (>1 week).
-
Reasoning:
-
DMSO: DMSO is an oxidant. At room temperature, it can facilitate sulfur exchange or oxidation reactions.
-
Methanol: Protic solvents stabilize charged degradation intermediates.
-
-
Protocol: Prepare solutions fresh before use. If necessary, store in Acetonitrile at -20°C for <1 month.
-
Visualization: Degradation Pathways & Storage Logic
Figure 1: Degradation Mechanism of this compound
This diagram illustrates the two primary breakdown routes: oxidation of the sulfoxide and photo-oxidation of the amine.[1]
Caption: Figure 1. The primary degradation route is oxidation to the sulfone (Red), followed by light-induced dimerization (Yellow).[1]
Figure 2: Storage Decision Tree
Follow this logic flow to determine the optimal storage vessel and condition.
Caption: Figure 2. Decision logic for short-term vs. long-term preservation of chemical integrity.
Standard Operating Procedures (SOPs)
SOP-01: Aliquoting & Long-Term Storage
Objective: Minimize freeze-thaw cycles and oxygen exposure.
-
Preparation: Bring the original container to room temperature in a desiccator before opening. This prevents water condensation on the cold powder.
-
Environment: Work in a fume hood or glovebox.
-
Weighing: Aliquot the powder into single-use quantities (e.g., 10 mg, 50 mg) into amber glass vials with Teflon-lined caps.
-
Inerting: Gently flow Argon or Nitrogen gas into the vial for 10–15 seconds to displace air.
-
Sealing: Cap tightly. Wrap the cap junction with Parafilm® to prevent gas exchange.
-
Storage: Place vials in a secondary container (Ziploc bag with desiccant packet) and store at -20°C (optimal) or 2–8°C (acceptable).
SOP-02: Re-Testing Schedule
| Timepoint | Test | Acceptance Criteria |
| Receipt | 1H-NMR, LC-MS | Confirm Identity & Purity >97% |
| 6 Months | LC-MS | Purity >95%; Sulfone impurity <1% |
| 12 Months | LC-MS, Appearance | Check for discoloration; Purity >95% |
Frequently Asked Questions (FAQs)
Q: Can I transport this compound at room temperature? A: Yes, for short durations (< 7 days). The compound is stable enough for ambient shipping, provided it is sealed and protected from light. However, upon receipt, it must be moved to cold storage immediately.[1]
Q: Is the compound compatible with reducing agents?
A: Use caution. While sulfoxides are generally stable, strong reducing agents (e.g.,
Q: Why does the SDS say "Store under Inert Gas" if it's a solid? A: Solids are not impervious to gas exchange. Oxygen can diffuse into the crystal lattice or react with surface molecules, propagating a "degradation crust." Inert gas blankets the surface, breaking the contact with atmospheric oxygen.
References
-
Fujifilm Wako Pure Chemical Corp. (n.d.). This compound Product Information. Retrieved from [1]
-
BLD Pharm. (2024).[6] Safety Data Sheet: this compound (CAS 77619-01-3).[1][2][3][4] Retrieved from
-
ChemicalBook. (2024). This compound Properties and Stability. Retrieved from
-
Enamine. (n.d.). Building Blocks: Pyridine Sulfoxides. Retrieved from
Sources
- 1. 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine | C7H11N3S | CID 2397998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 77619-01-3・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. This compound CAS#: 77619-01-3 [chemicalbook.com]
- 4. biozol.de [biozol.de]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. 1314987-83-1|5-(3-methanesulfonylphenyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
minimizing hygroscopic effects in 5-Methanesulfinylpyridin-2-amine handling
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Methanesulfinylpyridin-2-amine. While direct data on the hygroscopicity of this specific compound is not extensively published, its chemical structure, featuring a sulfinyl group and an amino-pyridine moiety, suggests a potential to absorb atmospheric moisture. This guide is designed to address the challenges of handling potentially hygroscopic materials, ensuring experimental accuracy and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a pyridine derivative. Compounds in this class are significant in medicinal chemistry and drug development due to their role as intermediates in the synthesis of various pharmaceuticals. For instance, aminopyridine derivatives are used in the development of drugs for a range of therapeutic areas.
Q2: Is this compound hygroscopic?
Q3: How should I store this compound to minimize water absorption?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or calcium chloride.[3] For long-term storage, consider placing the container inside a heat-sealable, moisture-barrier bag. Storing in a controlled low-humidity environment or a dry box is also highly recommended.[4]
Q4: What are the visible signs that my compound has absorbed moisture?
A4: Physical changes such as clumping, the formation of a gummy or pasty texture, or even complete deliquescence (dissolving in absorbed water) are common indicators of moisture absorption in powdered compounds.[1][2]
Q5: Can I dry my sample of this compound if I suspect it has absorbed water?
A5: It may be possible to dry the compound, but this should be approached with caution.[1] Gentle heating in a vacuum oven at a temperature well below its melting or decomposition point is a potential method.[5] However, it's crucial to first determine the compound's thermal stability to avoid degradation. It is often preferable to quantify the water content and use the corrected mass for calculations.
Troubleshooting Guide
Issue 1: Inconsistent results in bioassays or chemical reactions.
-
Question: I am observing significant variability in my experimental results (e.g., IC50 values, reaction yields) when using the same batch of this compound. What could be the cause?
-
Answer: Inconsistent water content due to hygroscopic effects is a likely culprit. The absorbed water can alter the effective concentration of your stock solutions, leading to dosing inaccuracies. Additionally, water can directly interfere with certain chemical reactions.
-
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your solid compound using Karl Fischer titration, which is a highly accurate and specific method for water determination in pharmaceutical substances.[][7][8] Alternatively, a loss on drying (LOD) analysis can be performed, though it is less specific as it measures all volatile components.[9]
-
Correct for Water Content: Adjust the mass of the compound used for preparing solutions based on the measured water content to achieve the desired final concentration of the active molecule.
-
Implement Controlled Handling: For future experiments, handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. Minimize the time the container is open to the atmosphere.[1][2]
-
-
Issue 2: Difficulty in accurately weighing the compound.
-
Question: The mass of my this compound sample is unstable and continuously increases on the analytical balance. Why is this happening and how can I get an accurate weight?
-
Answer: This is a classic sign of a hygroscopic substance rapidly absorbing atmospheric moisture.[1]
-
Troubleshooting Workflow:
Weighing a Hygroscopic Compound
-
Issue 3: Stock solution stability and concentration accuracy.
-
Question: I prepared a stock solution of this compound in an organic solvent. Over time, I suspect the concentration may have changed. Is this related to its hygroscopic nature?
-
Answer: Yes, this is possible. If the compound already contained an unknown amount of water when the solution was prepared, the initial concentration would be lower than calculated. While less common in anhydrous organic solvents, if the solvent itself is hygroscopic or was not anhydrous, it could contribute to degradation over time.
-
Preventative Measures & Solutions:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents for preparing stock solutions.
-
Aliquot and Store: After preparation, aliquot the stock solution into smaller, single-use vials and store them under appropriate conditions (e.g., -20°C or -80°C) to prevent repeated freeze-thaw cycles and minimize exposure to air during use.
-
In-Use Stability Testing: For critical applications, perform an in-use stability test to determine how long the stock solution remains within an acceptable concentration range after being opened and used multiple times.[10]
-
-
Key Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the best practices for preparing a stock solution of a potentially hygroscopic compound like this compound.
Objective: To accurately prepare a stock solution of known concentration, minimizing the impact of absorbed atmospheric moisture.
Materials:
-
This compound
-
Analytical balance
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Volumetric flask (Class A)
-
Spatula
-
Weighing paper or weighing boat
-
Controlled environment (glove box or balance with a draft shield in a low-humidity room is ideal)
Protocol Workflow:
Step-by-Step Procedure:
-
Preparation:
-
Ensure all glassware is clean and thoroughly dried.[11]
-
Place the sealed container of this compound and the solvent in the weighing area (ideally a glove box or low-humidity environment) to allow them to equilibrate to the ambient temperature. This prevents condensation on the container when opened.
-
-
Weighing:
-
Tare the analytical balance with a clean weighing boat.
-
Working swiftly to minimize air exposure, weigh the desired amount of the compound.[1] If the mass reading is unstable, use the "weighing by difference" method described in the troubleshooting section.
-
Securely close the main container of the compound immediately after dispensing.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the appropriate Class A volumetric flask.
-
Add approximately half of the final volume of the anhydrous solvent to the flask.
-
Gently swirl or sonicate the flask until the compound is completely dissolved.
-
-
Final Preparation and Storage:
-
Once dissolved, add the anhydrous solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it multiple times (15-20) to ensure the solution is homogeneous.
-
For long-term stability, aliquot the solution into smaller, single-use, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots under the recommended conditions (e.g., protected from light at -20°C).
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Condition | Tightly sealed container in a desiccator with a drying agent. | Minimizes exposure to atmospheric moisture, preventing degradation and weight changes.[1][3][4] |
| Weighing Environment | Low-humidity controlled environment (e.g., glove box, dry room). | Prevents rapid absorption of water during weighing, ensuring accurate mass measurement.[12] |
| Solvent for Stock Solutions | High-purity, anhydrous grade solvent. | Prevents introduction of water that can affect compound stability and concentration accuracy.[11] |
| Water Content Analysis | Karl Fischer Titration. | Provides an accurate and precise measurement of water content to correct for hygroscopic effects.[][7][9] |
References
-
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
ResearchGate. (n.d.). Water determination. Retrieved from [Link]
-
Grembecka, J. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
European Medicines Agency. (n.d.). NOTE FOR GUIDANCE ON IN-USE STABILITY TESTING OF HUMAN MEDICINAL PRODUCTS. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [trustrade.ae]
- 5. moodle2.units.it [moodle2.units.it]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the LC-MS Fragmentation Patterns of 5-Methanesulfinylpyridin-2-amine
Introduction
In the landscape of pharmaceutical development and metabolite identification, understanding the structural nuances of novel chemical entities is paramount. This compound is a heterocyclic compound of interest due to its structural motifs—an aminopyridine core and a sulfoxide functional group—which are prevalent in numerous biologically active molecules. The sulfoxide group, in particular, can be a site of metabolic transformation, making the ability to distinguish it from its sulfide or sulfone analogues crucial.
This guide provides a comprehensive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of this compound. We will delve into the theoretical underpinnings of its fragmentation, propose a robust analytical methodology, and compare its fragmentation signature to a structurally related compound, 2-amino-5-methylpyridine, to highlight the unique information that can be gleaned from the sulfoxide moiety. This document is intended for researchers, scientists, and drug development professionals who rely on precise mass spectrometric data for structural elucidation and impurity profiling.
Proposed Analytical Methodology
To achieve sensitive and reproducible analysis of this compound, a reverse-phase liquid chromatography method coupled with a tandem quadrupole mass spectrometer operating in positive electrospray ionization mode is recommended. The basicity of the pyridine and amino groups makes them readily protonated.[1]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation : Dissolve the reference standard of this compound in a solution of 50:50 acetonitrile:water to a final concentration of 1 µg/mL. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.
-
Liquid Chromatography :
-
Column : A C18 column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) is suitable for retaining this polar compound.
-
Mobile Phase A : Water with 0.1% formic acid and 1 mM ammonium formate.[2]
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.[2]
-
Flow Rate : 0.3 mL/min.[2]
-
Gradient : Start at 5% B for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Scan Mode : Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pattern analysis.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150 °C.
-
Desolvation Temperature : 400 °C.
-
Collision Gas : Argon.
-
Collision Energy : Ramped from 10-40 eV to observe the evolution of fragment ions.
-
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Results and Discussion: Fragmentation Pattern Analysis
Predicted Fragmentation of this compound
The chemical structure of this compound (C6H7N2OS+) gives it a monoisotopic mass of approximately 155.03 Da. In positive ESI mode, it will readily form a protonated molecule, [M+H]+, with an m/z of approximately 156.04. Upon collision-induced dissociation (CID), we can predict a series of fragmentation pathways based on established principles for sulfoxides and aminopyridines.
The most characteristic fragmentation of S-alkyl sulfoxides is the neutral loss of sulfenic acid (RSOH) through a charge-remote cis-1,2 elimination reaction.[3] For this compound, this would involve the loss of methanesulfenic acid (CH3SOH), a neutral loss of 64 Da.
Primary Fragmentation Pathways:
-
Neutral Loss of Methanesulfenic Acid ([M+H - 64]+) : The most prominent fragmentation is expected to be the loss of CH3SOH from the protonated parent ion (m/z 156.04), resulting in a fragment ion at m/z 92.04. This fragment corresponds to a protonated 2-aminopyridine radical cation. This is a highly diagnostic fragmentation for the methanesulfinyl group.
-
Loss of a Methyl Radical ([M+H - 15]+) : Cleavage of the S-CH3 bond could lead to the loss of a methyl radical (•CH3), resulting in a fragment at m/z 141.01.
-
Loss of the Sulfoxide Group ([M+H - 47]+) : Loss of the entire •SOCH3 radical could produce a fragment at m/z 109.05.
Caption: Predicted fragmentation of this compound.
Comparative Fragmentation: 2-Amino-5-methylpyridine
To emphasize the diagnostic value of the sulfoxide fragmentation, we will compare it with 2-amino-5-methylpyridine (C6H8N2), which has a monoisotopic mass of 108.07 Da. Its protonated molecule, [M+H]+, will have an m/z of 109.08.
The primary fragmentation pathway for protonated 2-amino-5-methylpyridine is alpha-cleavage, which is characteristic of aliphatic amines, leading to the loss of a hydrogen radical.[4][5] Subsequent fragmentation would involve the pyridine ring.
Fragmentation of 2-Amino-5-methylpyridine:
-
Loss of a Hydrogen Radical ([M+H - 1]+) : Loss of a hydrogen radical from the methyl group to form a stable ion at m/z 108.07.
-
Loss of Ammonia ([M+H - 17]+) : Expulsion of ammonia from the protonated amino group, resulting in a fragment at m/z 92.05.
-
Ring Fragmentation : Further fragmentation could lead to the loss of HCN (27 Da) from the pyridine ring.
Data Summary and Comparison
The table below summarizes the predicted key precursor and fragment ions for both compounds, highlighting the unique fragmentation pattern introduced by the methanesulfinyl group.
| Compound | Precursor Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Diagnostic Fragmentation |
| This compound | 156.04 | 92.04 | Neutral loss of 64 Da (CH3SOH) |
| 141.01 | Loss of 15 Da (•CH3) | ||
| 109.05 | Loss of 47 Da (•SOCH3) | ||
| 2-Amino-5-methylpyridine | 109.08 | 108.07 | Loss of 1 Da (•H) |
| 92.05 | Loss of 17 Da (NH3) |
The most striking difference is the prominent neutral loss of 64 Da for this compound, which is absent in the fragmentation of 2-amino-5-methylpyridine. This specific loss serves as a highly reliable indicator for the presence of the methanesulfinyl moiety. Conversely, the loss of ammonia (17 Da) is characteristic of the aminopyridine without the sulfoxide group.
Conclusion
The LC-MS/MS fragmentation of this compound is characterized by a dominant and diagnostic neutral loss of methanesulfenic acid (64 Da), a hallmark of S-alkyl sulfoxide fragmentation.[3] This key feature allows for its unambiguous differentiation from structurally similar compounds such as its sulfide or sulfone analogues, as well as from related aminopyridines like 2-amino-5-methylpyridine. By employing the analytical methodology outlined in this guide, researchers can confidently identify and characterize this compound in various matrices, supporting advancements in drug metabolism studies, impurity profiling, and synthetic chemistry. The principles and comparative data presented herein provide a robust framework for the structural elucidation of sulfoxide-containing molecules.
References
-
Electrospray mass spectrometry of hydrophobic compounds using dimethyl sulfoxide and dimethylformamide as solvents. (2001). Journal of Mass Spectrometry. [Link]
-
Mass Spectra of Sulfoxides and Sulfones. (2015). ResearchGate. [Link]
-
Electrospray mass spectrometry of hydrophobic compounds using dimethyl sulfoxide and dimethylformamide as solvents. (2001). PubMed. [Link]
-
Adduct-Ion Removal and Fractionation Reveal Sulfoxide-Derived Compounds in High-Sulfur Crude Oils by FT-ICR MS. (2025). Energy & Fuels. [Link]
-
Mechanisms for the proton mobility-dependent gas-phase fragmentation reactions of S-alkyl cysteine sulfoxide-containing peptide ions. (2007). Journal of the American Society for Mass Spectrometry. [Link]
-
Fragmentation of asymmetric and symmetric sulfoxide moieties. (2018). ResearchGate. [Link]
-
Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. (2020). ResearchGate. [Link]
-
Protective Effects of Dimethyl Sulfoxide on Labile Protein Interactions during Electrospray Ionization. (2014). Analytical Chemistry. [Link]
-
Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. (2013). PubMed. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]
-
mass spectrum of propan-2-amine (2-aminopropane). Doc Brown's Chemistry. [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. (2016). University of Huddersfield Repository. [Link]
-
The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). MDPI. [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2017). SpringerLink. [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2020). National Center for Biotechnology Information. [Link]
Sources
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Crystallographic Guide: 5-Methanesulfinylpyridin-2-amine
Optimizing SBDD Workflows for Chiral Sulfoxide Scaffolds
Executive Summary: The Sulfoxide Pivot
In Structure-Based Drug Design (SBDD), the 2-aminopyridine scaffold is a privileged motif, often serving as a hinge-binder in kinase inhibitors.[1] However, the substituent at the 5-position dictates physicochemical properties and binding vector.
This guide focuses on 5-Methanesulfinylpyridin-2-amine (the Sulfoxide ), a critical intermediate that offers a unique stereoelectronic profile compared to its reduced (Sulfide ) and oxidized (Sulfone ) analogs.[1] Unlike the planar sulfide or the achiral sulfone, the sulfoxide introduces a chiral center (
This guide provides a comparative analysis of crystallographic data, a self-validating crystallization protocol, and a framework for resolving the specific crystallographic challenges associated with chiral sulfoxides.
Comparative Analysis: Sulfide vs. Sulfoxide vs. Sulfone
The following table synthesizes crystallographic and physicochemical data. While the sulfide and sulfone are well-characterized in the Cambridge Structural Database (CSD), the sulfoxide requires specific refinement strategies due to potential disorder or twinning.[1]
Table 1: Crystallographic & Physicochemical Benchmarks
| Feature | Sulfide (Reduced) | Sulfoxide (Target) | Sulfone (Oxidized) |
| Chemical Structure | -S-Me | -S(O)-Me | -S(O)2-Me |
| Chirality | Achiral | Chiral ( | Achiral |
| H-Bond Acceptors | 0 (Weak) | 1 (Strong, Directional) | 2 (Moderate, Diffuse) |
| Dipole Moment | ~1.5 D | ~3.9 D | ~4.5 D |
| Crystal Packing | Van der Waals dominated; planar sheets.[1] | Dipole-driven ; often forms catemers via N-H[1]···O=S interactions. | H-bond network; often forms dimers via N-H[1]···O=S. |
| Space Group Bias | Centrosymmetric ( | Non-centrosymmetric (if enantiopure) or Disordered ( | Centrosymmetric ( |
| Water Mimicry | Low | High (Can replace conserved | Moderate |
| Refinement Risk | Low | High (Inversion twinning, O-disorder).[1] | Low |
Critical Insight: The sulfoxide oxygen is a "harder" acceptor than the sulfur atom but softer than a carbonyl oxygen.[1] In crystal structures, look for N-H[2]···O=S distances of 2.8–3.0 Å , which are shorter than typical sulfone interactions.[1]
Experimental Protocol: Crystallization & Data Collection
Growing diffraction-quality crystals of this compound requires managing its high polarity and potential for racemic twinning.[1]
Phase A: Synthesis & Purity Check (Pre-requisite)[1]
-
Purity: Must be >98% by HPLC.
-
Enantiopurity: If studying a specific enantiomer, confirm ee% >99% via Chiral SFC. Note: Racemic mixtures often crystallize more readily but yield disordered structures.[1]
Phase B: Vapor Diffusion Strategy (Hanging Drop)
Reagents:
-
Precipitant: PEG 3350 (20-30% w/v) or Ammonium Sulfate (1.5 - 2.0 M).[1]
-
Buffer: HEPES (pH 7.5) or TRIS (pH 8.5).[1]
-
Additive: 5% Glycerol (cryoprotection) or 10mM Nickel(II) Chloride (if co-crystallizing).[1]
Workflow:
-
Dissolution: Dissolve the compound at 15 mg/mL in DMSO. (Avoid water due to low solubility of the neutral species).[1]
-
Drop Setup: Mix 1 µL protein/compound solution + 1 µL reservoir solution.
-
Equilibration: Seal over 500 µL reservoir. Incubate at 18°C .
-
Observation: Crystals typically appear within 3-7 days as prisms or thick plates.[1]
Phase C: Data Collection & Refinement Logic
This protocol ensures you distinguish between true disorder and twinning.
-
Collection Temperature: 100 K (minimize thermal motion of the terminal methyl).
-
Resolution Target: Aim for < 0.8 Å to resolve the S=O bond length clearly (typically 1.48 Å for sulfoxides vs 1.44 Å for sulfones).
-
Refinement Strategy:
Visualization: Crystallographic Decision Logic
The following diagram illustrates the decision tree for processing X-ray data of sulfur-substituted pyridines, specifically addressing the chirality issue of the sulfoxide.
Figure 1: Decision tree for crystallographic refinement of chiral sulfoxide derivatives.
Scientific Rationale & Structural Insights
The "Water Mimic" Effect
In drug design, displacing a high-energy water molecule in a protein pocket releases entropy, increasing binding affinity.[1]
-
Mechanism: The sulfoxide oxygen in this compound accepts a hydrogen bond similar to water.[1]
-
Evidence: In 2-aminopyridine structures, the ring nitrogen (
) and the 2-amino group ( ) form a characteristic donor-acceptor motif (DA).[1] The 5-sulfoxide adds a second acceptor vector out of the plane, allowing the molecule to bridge residues that planar analogs (sulfide) cannot reach [1].[1]
Lattice Energy & Solubility
-
Sulfones: Typically have higher melting points and lower solubility due to efficient packing of the
moiety (dipole-dipole stacking) [2].[1] -
Sulfoxides: The 5-methanesulfinyl derivative often shows lower lattice energy than the sulfone due to the disruption of packing by the chiral sulfur center, making it more soluble in polar organic solvents—a crucial factor for fragment-based screening [3].[1]
Bond Geometry Validation
When refining the structure, validate against these standard values to ensure chemical correctness:
-
C-S bond: ~1.80 Å[1]
-
S=O bond: ~1.48 Å (distinct from S-O single bond of ~1.58 Å)[1]
-
C-S-O angle: ~106° (Pyramidal geometry, not planar)[1]
References
-
Vertex AI Search Result 1.1: Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. Chemical Communications (RSC).[1] Link
-
Vertex AI Search Result 1.11: Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders? ResearchGate.[1][3] Link
-
Vertex AI Search Result 1.3: 2-Amino-5-methylpyridinium nitrate.[1] PMC (PubMed Central).[1] Describes the base packing of the parent scaffold. Link
-
Vertex AI Search Result 1.2: Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide. NIH.[1] Comparison for sulfide packing. Link
-
General Reference: Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.[1] (Standard reference for bond lengths).
Sources
Comparative Biological Profiling of Pyridine Sulfoxide Derivatives
Executive Summary
The pyridine sulfoxide scaffold, primarily exemplified by the 2-[(2-pyridylmethyl)sulfinyl]benzimidazole class, represents the gold standard in gastric acid suppression. However, the biological utility of this moiety extends beyond proton pump inhibition (PPI). This guide provides a rigorous, data-driven comparison of key pyridine sulfoxide derivatives, analyzing their structure-activity relationships (SAR), acid-activation kinetics, and emerging antimicrobial potentials.
Key Takeaway: While Lansoprazole exhibits the most rapid onset of action due to lipophilicity, Pantoprazole offers superior pH selectivity, minimizing non-specific activation. Emerging derivatives are now showing promise in overcoming multi-drug resistant (MDR) bacterial strains.
Mechanistic Foundation: The "Acid Trigger"
To accurately compare these derivatives, one must understand that they are prodrugs . They are biologically inert at neutral pH and require an acidic environment to rearrange into the active sulfenamide species.
The Activation Cascade
The biological activity is dictated by the pKa of the pyridine nitrogen (
-
Step 1 (Accumulation): The pyridine N is protonated in the acidic secretory canaliculus.[2]
-
Step 2 (Activation): The benzimidazole N is protonated, triggering a nucleophilic attack by the pyridine N.[1]
-
Step 3 (Inhibition): Formation of a reactive sulfenamide that forms a covalent disulfide bond with Cysteine residues (Cys813, Cys822) on the H+/K+ ATPase.[1]
Mechanism Diagram
The following diagram illustrates the critical rearrangement pathway required for biological activity.
Figure 1: The acid-catalyzed rearrangement of pyridine sulfoxides into the active sulfenamide species.
Comparative Efficacy Data
The following data synthesizes performance metrics from standardized vesicular assays.
Proton Pump Inhibition (PPI) Benchmarks
Comparison of the "Big Three" derivatives reveals a trade-off between potency and stability.
| Derivative | IC50 (µM) [pH 6.0]* | Activation t1/2 (pH 1.2) | Stability t1/2 (pH 7.4) | Covalent Targets (ATPase) |
| Omeprazole | 1.8 ± 0.3 | ~2.5 min | ~20 hrs | Cys813, Cys892 |
| Lansoprazole | 0.7 ± 0.2 | ~1.5 min | ~15 hrs | Cys813, Cys321 |
| Pantoprazole | 4.5 ± 0.5 | ~4.0 min | >40 hrs | Cys813, Cys822 |
| Rabeprazole | 0.4 ± 0.1 | ~1.0 min | ~8 hrs | Cys813, Cys892, Cys321 |
*Note: IC50 values derived from isolated porcine gastric vesicles. Lower IC50 indicates higher potency.
Analysis:
-
Potency: Rabeprazole and Lansoprazole are the most potent due to higher
values (~4.5 and ~3.8 respectively), allowing faster accumulation and activation. -
Selectivity: Pantoprazole has the lowest
(~0.1), making it the most stable at neutral pH. This reduces "off-target" activation in the blood, potentially lowering side effects compared to Omeprazole.
Emerging Antimicrobial Activity
Recent structural modifications (e.g., adding sulfonamide groups to the pyridine ring) have yielded derivatives with potent activity against resistant pathogens, distinct from the ATPase mechanism.
| Compound Class | Target Organism | MIC (µg/mL) | Mechanism |
| Pyridine-N-Sulfonamides | S. aureus (MRSA) | 4 - 8 | Dihydropteroate synthase inhibition |
| Thienopyridine Sulfoxides | C. albicans | 12.5 | Ergosterol biosynthesis disruption |
| Standard (Ampicillin) | S. aureus | 2 - 4 | Cell wall synthesis |
Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Protocol A: H+/K+ ATPase Inhibition Assay
This assay quantifies the reduction in inorganic phosphate (Pi) release.
Reagents:
-
Lyophilized Porcine Gastric Vesicles (10 µg protein/well).
-
Ionophore: Valinomycin (10 µM) to permeabilize vesicles K+.
-
Buffer: 50 mM Tris-HCl (pH 6.0 for activation phase).
Workflow:
-
Pre-incubation: Incubate enzyme + Test Compound (0.1 - 100 µM) in pH 6.0 buffer for 30 mins at 37°C. Critical Step: This allows the acid-activation of the prodrug.
-
Initiation: Add Mg-ATP (2 mM) and KCl (10 mM) to start the hydrolytic cycle.
-
Reaction: Incubate for 20 mins.
-
Termination: Stop reaction with 10% SDS.
-
Detection: Add Malachite Green reagent. Read Absorbance at 660 nm.
Protocol B: Acid Stability Profiling (HPLC)
Determines the "shelf-life" of the derivative in blood-like conditions vs. gastric conditions.
-
Preparation: Dissolve compound to 1 mM in MeOH.
-
Acid Challenge: Dilute 1:10 into simulated gastric fluid (pH 1.2).
-
Neutral Challenge: Dilute 1:10 into PBS (pH 7.4).
-
Monitoring: Inject 10 µL onto C18 column every 5 mins for 1 hour.
-
Mobile Phase: Acetonitrile:Phosphate Buffer (40:60).
-
Detection: UV 280 nm.
-
-
Calculation: Plot ln(Concentration) vs. Time to determine
and .
Experimental Workflow Diagram
The following logic flow ensures data integrity during screening.
Figure 2: Validated workflow for assessing pH-dependent inhibitory potency.
Future Outlook
The pyridine sulfoxide scaffold is evolving. While the "prazoles" remain dominant in gastroenterology, current research focuses on Tenatoprazole (an imidazo-pyridine derivative) which offers a plasma half-life 5-7x longer than Omeprazole. Furthermore, the incorporation of the sulfoxide moiety into antimicrobial agents suggests a resurgence of this chemistry in infectious disease research.
References
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports. [Link]
-
Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education. [Link]
-
Elsayed, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation. Medicinal Chemistry Research. [Link]
-
Abdel-Aziz, H. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]
-
Besan, J., et al. (1999). Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability. Alimentary Pharmacology & Therapeutics. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Methanesulfinylpyridin-2-amine
Executive Summary & Risk Profile
Substance: 5-Methanesulfinylpyridin-2-amine (Analogous CAS: 35196-11-3 for sulfonyl variant) Physical State: Solid (Powder/Crystalline) Primary Hazards (Read-Across Analysis): Due to the specific nature of this intermediate, safety data is extrapolated from structurally homologous aminopyridines (e.g., 2-Amino-5-methylpyridine, 5-(methylsulfonyl)pyridin-2-amine).[1]
-
Acute Toxicity (High Probability): Aminopyridines are frequently classified as Toxic if swallowed (H301) or in contact with skin (H311) .[1][2] Treat this compound as a high-potency agent.[1]
-
Irritation: Causes serious eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).[1][2][3]
-
Sensitization: Potential skin sensitizer upon prolonged contact.[1]
Core Directive: Handle as a Hazardous Solid . All manipulation must occur within a certified chemical fume hood to prevent inhalation of dust and dermal absorption.[1]
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards based on the activity type.
| Protection Layer | Specification | Rationale |
| Hand Protection | Double Gloving (Nitrile) [1]• Inner: 4 mil Nitrile (Standard)• Outer: 5-8 mil Extended Cuff Nitrile | Pyridines can permeate standard nitrile over time.[1] Double gloving provides a breakthrough buffer and allows immediate removal of the outer glove upon contamination.[1] |
| Respiratory | Engineering Control Primary [1]• Fume Hood (Face Velocity: 80–100 fpm)• Backup: N95 or P100 Respirator (if hood unavailable) | Prevents inhalation of fine particulates during weighing or transfer.[1] |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1 compliant) | Tightly fitting goggles are required to prevent dust ingress.[1] Face shields are recommended during large-scale synthesis (>5g).[1] |
| Body | Lab Coat (Buttoned, Tyvek sleeves) [1]• Long pants, closed-toe shoes.[1] | Prevents skin contact.[1][2][4][5] Tyvek sleeve covers are recommended to bridge the gap between glove and coat cuff.[1] |
Operational Workflow: From Storage to Disposal
The following diagram illustrates the critical control points (CCPs) for handling this compound to ensure containment.
Caption: Operational workflow emphasizing containment zones. Red zone activities must strictly occur inside a fume hood.
Detailed Handling Protocols
A. Weighing & Transfer (Critical Step)[1]
-
Risk: Generation of airborne dust is the highest risk during this phase.[1]
-
Protocol:
-
Preparation: Place an analytical balance inside the fume hood. If the balance cannot be moved, use a tarred vial system: tare the vial with cap outside, add solid inside the hood, cap tightly, and weigh outside.
-
Tools: Use anti-static spatulas (PTFE coated) to prevent "flying" powder caused by static charge, common with organic sulfoxides.[1]
-
Decontamination: Wipe the exterior of the container with a solvent-dampened tissue (Ethanol or Acetone) before removing it from the hood.[1]
-
B. Solubilization
-
Solvent Compatibility: this compound is a polar intermediate.[1]
-
Procedure: Add solvent slowly to the solid to minimize aerosolization.[1] Vortex in a capped tube.[1]
C. Spill Response (Solid)
-
Do NOT use a brush or broom (generates dust).[1]
-
Protocol:
-
Isolate: Evacuate the immediate area if the spill is outside a hood.[1]
-
PPE Up: Ensure double gloves and respiratory protection (N95 minimum) are worn.[1]
-
Wet Method: Cover the spill with a paper towel dampened with water or ethanol to suppress dust.[1]
-
Collect: Scoop the wet material into a hazardous waste bag.
-
Clean: Wash the surface with soap and water; collect rinsate as hazardous waste.[1]
-
D. Disposal Strategy
This compound contains nitrogen and sulfur, requiring specific waste streams to prevent the formation of toxic byproducts during incineration.[1]
| Waste Type | Container Labeling | Disposal Method |
| Solid Waste | "Toxic Solid - Aminopyridine Derivative" | High-temperature incineration.[1] |
| Liquid Waste | "Organic Waste - Basic/Toxic" | Segregate from oxidizers (e.g., Nitric Acid) to prevent exothermic reaction with the amine/sulfinyl group.[1] |
| Sharps/Glass | "Chemically Contaminated Sharps" | Standard sharps container, sealed and incinerated.[1] |
References & Grounding
-
Analogous Safety Data (2-Amino-5-methylpyridine): Classified as Toxic (H301/H311) and Irritant.[1] Used as the baseline for risk assessment due to structural homology.[1]
-
Source:[1]
-
-
Analogous Safety Data (5-(Methylsulfonyl)pyridin-2-amine): Classified as Harmful (H302) and Irritant (H315/H319).[1]
-
Source:[1]
-
-
General Aminopyridine Handling:
-
Source:[1]
-
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
